4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
4-methyl-3-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3S/c1-3-4-5-7-8-6(10)9(5)2/h3-4H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUMTTDKTNUANE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NNC(=S)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol CAS 51590-51-3 properties
An In-depth Technical Guide to 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS 51590-51-3)
Foreword: Navigating the Landscape of Novel Heterocycles
In the field of medicinal chemistry and drug development, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. The 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, represents a "privileged scaffold" that is a recurring motif in a wide array of pharmacologically active agents.[1][2] This guide focuses on a specific, yet sparsely documented member of this family: 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS 51590-51-3).
While direct, peer-reviewed literature on this exact compound is limited, this guide will leverage established principles of heterocyclic chemistry and draw upon data from closely related analogs to provide a comprehensive technical overview. As Senior Application Scientists, our role is not merely to collate existing data, but to interpret, predict, and guide research efforts in new chemical spaces. This document is therefore structured to provide both a foundational understanding and a practical framework for researchers looking to synthesize, characterize, and explore the potential of this molecule.
We will delve into the logical design of its synthesis, predict its core physicochemical and spectral properties based on established structure-property relationships, and outline potential avenues for its application, all grounded in the extensive research conducted on the broader 1,2,4-triazole-3-thiol class.
Molecular Structure and Physicochemical Properties
The foundational step in evaluating any new chemical entity is a thorough understanding of its structure and inherent physical properties. These characteristics govern its solubility, reactivity, and potential for interaction with biological systems.
Chemical Structure and Isomerism
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a five-membered aromatic heterocycle featuring three nitrogen atoms. It is substituted with a methyl group at the N4 position, a propyl group at the C5 position, and a thiol group at the C3 position. A key feature of this class of compounds is the existence of thione-thiol tautomerism. The molecule can exist in either the thiol form or the thione form, with the equilibrium often influenced by the solvent and physical state. For the purpose of this guide, we will primarily refer to the thiol nomenclature as specified in the topic.
Caption: Chemical structure of the target compound.
Predicted Physicochemical Properties
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₆H₁₁N₃S | Based on chemical structure. |
| Molecular Weight | 157.24 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Analogs such as 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol are described as solids.[3] |
| Melting Point | 170 - 190 °C | 4-(2-methylpropyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has a melting point of 187-189 °C.[4] The absence of the phenyl group may lower the melting point slightly. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like acetone, ethanol, and DMF. | The triazole-thiol core imparts some polarity, but the alkyl chains (methyl, propyl) increase lipophilicity. 4-Methyl-4H-1,2,4-triazole-3-thiol is soluble in acetone. |
| pKa | Thiol (SH): ~7-8; Triazole (N-H): ~9-10 | The thiol group is weakly acidic. The exact pKa is influenced by the electron-donating/withdrawing nature of the ring and its substituents. |
Synthesis and Characterization
The synthesis of 1,2,4-triazole-3-thiols is well-established in the literature, providing a clear and reliable pathway to the target molecule.[1][5][6] The most common and robust method involves the alkaline cyclization of an appropriate N4-substituted thiosemicarbazide, which itself is derived from a carboxylic acid.
Proposed Synthetic Pathway
The synthesis is logically designed as a multi-step process, beginning with readily available starting materials. This approach ensures high yields and purity, which are critical for subsequent biological testing.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system; progress can be monitored at each stage using techniques like Thin-Layer Chromatography (TLC), and the identity of intermediates can be confirmed by standard analytical methods.
Step 1: Synthesis of Butyric Hydrazide
-
To a solution of ethyl butyrate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 8-12 hours. The causality here is that the nucleophilic hydrazine displaces the ethoxy group of the ester to form the more stable hydrazide.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude butyric hydrazide is often of sufficient purity for the next step.
Step 2: Synthesis of 1-Butyryl-4-methyl-3-thiosemicarbazide
-
Dissolve the butyric hydrazide (1.0 eq) in absolute ethanol.
-
Add methyl isothiocyanate (1.1 eq) dropwise to the solution while stirring.
-
Reflux the mixture for 4-6 hours. The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate.[7]
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried.
Step 3: Synthesis of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (Alkaline Cyclization)
-
Suspend the 1-butyryl-4-methyl-3-thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (8-10%, 1.5-2.0 eq).
-
Reflux the mixture for 6-8 hours. The strong alkaline medium facilitates the intramolecular cyclization via dehydration to form the stable 1,2,4-triazole ring.[5][8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with cold water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure product.
Predicted Spectral Data
Structural elucidation of the final compound relies on a combination of spectroscopic techniques. Based on known data for similar structures, the following spectral characteristics are anticipated:
| Technique | Predicted Key Features |
| ¹H NMR | δ (ppm): ~0.9-1.0 (t, 3H, propyl-CH₃), ~1.6-1.8 (m, 2H, propyl-CH₂), ~2.5-2.7 (t, 2H, propyl-CH₂ adjacent to ring), ~3.5-3.7 (s, 3H, N-CH₃), ~13.0-14.0 (br s, 1H, SH). The exact chemical shifts can vary based on the solvent used.[7][8] |
| ¹³C NMR | δ (ppm): ~13-14 (propyl-CH₃), ~21-23 (propyl-CH₂), ~28-30 (propyl-CH₂ adjacent to ring), ~31-33 (N-CH₃), ~150-155 (C5), ~165-170 (C3-Thione). |
| IR | ν (cm⁻¹): ~3100-3000 (N-H stretch, thione form), ~2960-2850 (C-H alkyl stretch), ~2600-2550 (S-H stretch, thiol form, often weak), ~1620-1600 (C=N stretch), ~1300-1200 (C=S stretch).[8] |
| Mass Spec (EI-MS) | m/z: 157 (M⁺), with fragmentation patterns corresponding to the loss of the propyl and methyl groups. |
Potential Applications and Biological Activity
The true value of a novel compound lies in its potential applications. The 1,2,4-triazole-3-thiol scaffold is a wellspring of biological activity, suggesting that 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is a promising candidate for various therapeutic areas.[2][9]
Antimicrobial and Antifungal Activity
A significant body of research demonstrates that 1,2,4-triazole derivatives exhibit potent activity against a wide range of bacterial and fungal pathogens.[10][11][12] The mechanism is often attributed to the ability of the triazole ring and its associated functional groups to interact with essential microbial enzymes. The presence of the thiol group provides a key site for such interactions.[9] It is highly probable that the title compound will exhibit inhibitory activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans.[12]
Anticancer and Anti-inflammatory Potential
Derivatives of 1,2,4-triazole have been investigated for their anticancer and anti-inflammatory properties.[1][2] Some compounds from this class have shown the ability to inhibit cancer cell proliferation and migration.[2] Furthermore, the structural similarities to known anti-inflammatory agents suggest that this compound could be explored for its ability to modulate inflammatory pathways.[1]
Structure-Activity Relationship (SAR)
The biological activity of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is heavily influenced by the substituents at the N4 and C5 positions.
Caption: Key structural relationships influencing biological activity.
-
Lipophilicity: The propyl group at C5 increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes, a critical factor for antimicrobial and anticancer efficacy.
-
Steric Factors: The size and nature of the substituents at N4 and C5 dictate how the molecule fits into the active site of a target enzyme or receptor.[9]
-
Reactive Handle: The thiol group at C3 is not only important for biological activity but also serves as a reactive handle for further chemical modification, allowing for the creation of extensive compound libraries for SAR studies.[9][12]
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 51590-51-3 is not available, data from closely related 1,2,4-triazole-3-thiols provides a strong basis for safe handling protocols.[13][14]
-
Hazard Classification: Compounds in this class are typically classified as harmful if swallowed (Acute toxicity, oral, Category 4), causing skin irritation (Category 2), and causing serious eye irritation (Category 2).[13][14][15] Some may also cause respiratory irritation.
-
Handling Precautions:
-
Work in a well-ventilated area or a fume hood to avoid inhalation of dust.[13]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[14]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16]
-
Wash hands thoroughly after handling.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[13]
Conclusion and Future Directions
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol stands as an intriguing yet underexplored molecule within a pharmacologically significant class of compounds. While direct experimental data is scarce, this guide has established a robust, scientifically grounded framework for its synthesis, characterization, and potential applications. By leveraging the wealth of information on analogous structures, we can confidently predict its core properties and chart a course for its future investigation.
The proposed synthetic route is logical and based on well-established, high-yielding reactions. The predicted spectral data provide a clear blueprint for structural confirmation. Most importantly, the known biological activities of the 1,2,4-triazole-3-thiol scaffold strongly suggest that this compound is a worthwhile candidate for screening in antimicrobial, antifungal, and anticancer assays.
For researchers and drug development professionals, 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol represents not a void in the literature, but an opportunity. The protocols and predictions outlined herein serve as a launchpad for empirical validation and further discovery.
References
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceGate. Available at: [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). MDPI. Available at: [Link]
-
Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][5][17]-triazole-3-thiol derivatives as antimicrobial agents. (n.d.). Academia.edu. Available at: [Link]
- Czarnocka-Janowicz, A., et al. (1991). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Pharmazie.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025). PubMed. Available at: [Link]
- Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Ankara Üniversitesi Eczacılık Fakültesi Dergisi.
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Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. (1991). ResearchGate. Available at: [Link]
- Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. (2024). Journal of Chemical Society of Nigeria.
- Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. (2024). Iraqi Journal of Pharmaceutical Sciences.
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. Available at: [Link]
-
Regioselectivity of the reaction of 4H-1,2,4-triazole-3-thiol derivatives with chloroethynylphosphonates and structure of the products. (2025). ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021). Science and Innovation. Available at: [Link]
- 2,4-Dihydro-3H-1,2,4-triazole-3-thiones as potential antidepressant agents. (n.d.).
-
4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (n.d.). PubChem. Available at: [Link]
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4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. (n.d.). PubChem. Available at: [Link]
-
Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Available at: [Link]
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Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (2024). MDPI. Available at: [Link]
-
SAFETY DATA SHEET: 1,2,4-Triazole-3-thiol. (n.d.). Watson International. Available at: [Link]
- Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (n.d.). INDUS JOURNAL OF BIOSCIENCE RESEARCH.
-
MONOBUTYLTIN OXIDE. (n.d.). LookChem. Available at: [Link]
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Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2025). ResearchGate. Available at: [Link]
-
4-Methyl-4H-1,2,4-triazole-3-thiol. (n.d.). SpectraBase. Available at: [Link]
- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. (2021).
-
Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. Available at: [Link]
-
Monobutyltin oxide Cas 51590-67-1. (n.d.). DECHO CHEMICAL. Available at: [Link]
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Monobutyltin oxide CAS 51590-67-1. (n.d.). LookChem. Available at: [Link]
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Cheminformatics and Synthetic Profiling of C6H11N3S Triazole Scaffolds
Abstract
The molecular formula C6H11N3S represents a specific subclass of 1,2,4-triazole derivatives, most notably 4-tert-butyl-4H-1,2,4-triazole-3-thiol (and its thione tautomer).[1][2] These scaffolds are critical in medicinal chemistry as bioisosteres for amides and esters, and in materials science as ligands for spin-crossover coordination polymers.[1] This guide provides a rigorous analysis of the physicochemical properties, synthetic pathways, and structural validation of these derivatives, moving beyond basic stoichiometry to address tautomeric equilibrium and practical laboratory protocols.
Part 1: Molecular Architecture & Cheminformatics[1]
Stoichiometric & Physicochemical Profile
The formula C6H11N3S implies a degree of unsaturation (DoU) of 3. Given the triazole core (2 double bonds + 1 ring), the substituents must be saturated alkyl groups. The most chemically significant isomer is the 4-substituted-1,2,4-triazole-3-thione .[1]
| Property | Value | Technical Note |
| Molecular Formula | C6H11N3S | |
| Average Molecular Weight | 157.24 g/mol | Useful for bulk stoichiometry.[1] |
| Monoisotopic Mass | 157.0674 Da | Required for HRMS validation ( |
| Exact Mass | 157.067369 | Based on |
| LogP (Predicted) | 1.0 - 1.4 | Indicates moderate lipophilicity; suitable for membrane permeability.[1] |
| TPSA | ~45 Ų | Polar surface area dominated by the triazole nitrogen and thione sulfur. |
| pKa (Thiol) | ~6.5 - 7.0 | Acidic proton on the sulfur/nitrogen enables pH-dependent solubility.[1] |
Structural Isomerism & Tautomerism
The reactivity of C6H11N3S is governed by the thione-thiol tautomeric equilibrium .[1] While often drawn as a thiol (-SH), quantum chemical calculations (DFT/B3LYP) and X-ray crystallography confirm that the thione (=S) form is the predominant species in the solid state and in polar solvents.
Primary Isomer of Interest: 4-(tert-butyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[1]
Figure 1: The thione form (blue) dominates in neutral solution, while basic conditions drive the equilibrium toward the thiol anion (red), facilitating S-alkylation.[1]
Part 2: Synthetic Methodology
Retrosynthetic Logic
To construct the 4-substituted-1,2,4-triazole-3-thione core (C6H11N3S), we utilize the cyclization of thiosemicarbazides .[1] This route is preferred over the reaction of hydrazides with ammonium thiocyanate because it allows precise control over the N4-substituent (the butyl group).[1]
Target Molecule: 4-(tert-butyl)-1,2,4-triazole-3-thione.[1]
Validated Protocol: Cyclization of 4-tert-butylthiosemicarbazide
Note: This protocol assumes standard Schlenk line techniques for moisture-sensitive steps.[1]
Phase A: Formation of the Thiosemicarbazide Intermediate[1]
-
Reagents: Hydrazine hydrate (80%, 1.2 eq), tert-Butyl isothiocyanate (1.0 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve tert-butyl isothiocyanate in cold ethanol (0°C).
-
Add hydrazine hydrate dropwise to prevent exotherm-driven side reactions.[1]
-
Stir at room temperature for 2 hours. A white precipitate (4-tert-butylthiosemicarbazide) will form.[1]
-
Checkpoint: TLC (Ethyl Acetate:Hexane 1:1) should show disappearance of the isothiocyanate spot (
). -
Filtration and washing with cold ether yields the intermediate.
-
Phase B: Cyclization to C6H11N3S[1]
-
Reagents: 4-tert-butylthiosemicarbazide (from Phase A), Formic acid (98%, excess).
-
Mechanism: Formylation of the N1-hydrazine followed by dehydrative cyclization.[1]
-
Procedure:
-
Suspend the thiosemicarbazide in excess formic acid.
-
Reflux at 90-100°C for 4-6 hours.
-
Observation: The suspension will dissolve, then reprecipitate the product upon cooling/neutralization.
-
Neutralize with saturated
to pH 7 to precipitate the free thione. -
Recrystallize from Ethanol/Water.
-
Figure 2: Synthetic workflow for the conversion of alkyl isothiocyanates to the target triazole scaffold.
Part 3: Analytical Validation (The "Proof")[3]
To ensure scientific integrity, the synthesized C6H11N3S must be validated using spectroscopic methods. The following signals confirm the structure and distinguish it from linear impurities.
Proton NMR ( H-NMR, DMSO- )
- 13.0 - 13.5 ppm (s, 1H): The diagnostic signal.[1] A broad singlet indicates the NH of the triazole ring (thione form). If this peak is absent and a peak at ~4.0 ppm (S-H) appears, the thiol form is present (rare in DMSO).
- 8.2 - 8.5 ppm (s, 1H): The C5-H proton of the triazole ring.[1] This confirms the ring closure with formic acid.
- 1.4 - 1.6 ppm (s, 9H): The tert-butyl group.[1] A sharp singlet integrating to 9 protons. (If n-butyl isomer: multiplet patterns at 0.9, 1.3, 1.6, and 4.0 ppm).
Infrared Spectroscopy (FT-IR)
-
3100 - 3400 cm
: Broad NH stretch.[1] -
1250 - 1300 cm
: Strong C=S stretching vibration.[1] This is the "fingerprint" of the thione tautomer. Absence of a strong S-H stretch (2550 cm ) confirms the thione state in solid phase.[1]
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode: Base peak at
158.1 . -
Fragmentation: Loss of the tert-butyl group may result in a fragment at
~101 (Triazole-thione core).[1]
Part 4: Pharmacological & Industrial Context[1][4]
Biological Activity
The C6H11N3S scaffold acts as a pharmacophore in several therapeutic areas:
-
Antimicrobial Agents: The thione moiety is capable of chelating metal ions essential for bacterial enzymes.
-
Urease Inhibition: 1,2,4-triazole-3-thiones inhibit urease by interacting with the nickel active site, relevant for treating H. pylori infections.[1]
-
Bioisosterism: The 1,2,4-triazole ring serves as a stable bioisostere for the amide bond (
), improving metabolic stability against peptidases.[1]
Materials Science (Spin Crossover)
The 4-substituted-1,2,4-triazoles are critical ligands in the formation of Iron(II) Coordination Polymers .[1]
-
Mechanism: The N1 and N2 atoms bridge Fe(II) centers, creating 1D chains.
-
Application: These materials exhibit Spin Crossover (SCO) , switching between Low Spin (diamagnetic) and High Spin (paramagnetic) states upon temperature change. The C6H11N3S derivative (specifically the 4-butyl analogue) is used to tune the transition temperature (
) near room temperature for memory device applications.[1]
References
-
PubChem. (n.d.). 4-tert-Butyl-4H-1,2,4-triazole-3-thiol (Compound).[1][2] National Library of Medicine. Retrieved from [Link]
-
Halit, M., et al. (2017). "Synthesis of 4-Butyl-4H-1,2,4-triazole ligand." ResearchGate.[3][4] Retrieved from [Link][4]
-
Bagri, P., et al. (2010). "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione." Journal of Molecular Structure: THEOCHEM. Retrieved from [Link]
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Structural Dynamics of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol: A Guide to Tautomeric Equilibrium
An In-Depth Technical Guide on Thione-Thiol Tautomerism in 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol.
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, serving as a pharmacophore in antifungal (e.g., fluconazole), anticancer, and antimicrobial agents.[1][2] However, the efficacy of 4-substituted-1,2,4-triazole-3-thiols is governed by a critical, often overlooked phenomenon: thione-thiol tautomerism .
For the specific derivative 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol , the presence of a methyl group at the N4 position blocks the formation of the N4-H tautomer, forcing the proton to shuttle between the N1/N2 ring nitrogens (thione form) and the sulfur atom (thiol form). This guide provides a definitive technical analysis of this equilibrium, detailing synthesis, spectroscopic validation, and computational prediction to ensure precise control over reactivity and ligand-binding properties.
Molecular Architecture & Tautomeric States
Understanding the connectivity is the prerequisite for any experimental design. Unlike 4H-unsubstituted triazoles, the 4-Methyl substitution restricts the tautomeric landscape.
The Three Canonical Forms
The molecule exists in a dynamic equilibrium between one thiol form and two thione forms.
-
Thione Form A (1H-thione): Proton resides on N1 . The C3=S bond is double.
-
Thione Form B (2H-thione): Proton resides on N2 . The C3=S bond is double.
-
Thiol Form C (3-thiol): Proton resides on Sulfur (S-H) . The C3-S bond is single; the ring is fully aromatic.
Note: In the solid state, 1,2,4-triazole-3-thiones predominantly adopt the Thione form due to strong intermolecular N-H···S hydrogen bonding networks.
Visualizing the Equilibrium (DOT Diagram)
Figure 1: Tautomeric pathways for 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol.[2] The N4-Methyl block forces proton migration to N1, N2, or S.
Synthesis & Structural Validation
To study the tautomerism, one must first synthesize the pure compound. The following protocol ensures high regioselectivity for the 4-methyl, 5-propyl substitution pattern.
Retrosynthetic Pathway
-
Precursors: Butyric acid hydrazide (Source of C5-Propyl) + Methyl Isothiocyanate (Source of N4-Methyl).
-
Intermediate: 1-Butyryl-4-methylthiosemicarbazide.
-
Cyclization: Base-catalyzed intramolecular condensation.
Step-by-Step Protocol
| Stage | Reagents & Conditions | Critical Mechanistic Insight |
| 1. Addition | Butyrohydrazide (1.0 eq) + Methyl Isothiocyanate (1.1 eq) in Ethanol. Reflux 2-4h. | Nucleophilic attack of the hydrazide terminal amine (-NH2) on the isothiocyanate carbon. |
| 2. Precipitation | Cool to RT. Filter the solid Thiosemicarbazide . | Isolation of this intermediate is crucial to verify purity before cyclization. |
| 3. Cyclization | Suspend intermediate in 2N NaOH (aq). Reflux 4h. | Base abstracts the proton from the amide nitrogen, facilitating nucleophilic attack of the sulfur/nitrogen on the carbonyl carbon, followed by water elimination. |
| 4. Workup | Cool. Acidify with HCl to pH 3-4. | Critical Step: The thione/thiol precipitates upon acidification. The pH controls the protonation state. |
| 5. Purification | Recrystallize from Ethanol/Water. | Removes unreacted hydrazide. |
Spectroscopic Characterization (The Evidence)
Distinguishing the tautomers requires a multi-modal approach. You cannot rely on a single technique.
A. Infrared Spectroscopy (FT-IR)
In the solid state (KBr pellet), the Thione form is expected to dominate.
-
Diagnostic Thione Bands:
-
ν(N-H): 3100–3250 cm⁻¹ (Broad, indicative of H-bonding).
-
ν(C=S): 1150–1250 cm⁻¹ (Strong, sharp).
-
-
Diagnostic Thiol Bands (If present):
-
ν(S-H): 2500–2600 cm⁻¹ (Weak, often absent in solid state).
-
ν(C=N): 1600–1620 cm⁻¹.[3]
-
Validation Rule: If the spectrum shows a strong band at ~1200 cm⁻¹ and lacks a band at 2550 cm⁻¹, the molecule is in the Thione form.
B. Nuclear Magnetic Resonance (¹H NMR)
Solvent polarity dictates the equilibrium position.
-
Solvent: DMSO-d₆ (Polar aprotic, good H-bond acceptor).
-
Thione Signals:
-
δ N-H: 13.0 – 13.8 ppm (Singlet, broad). Note: This proton is exchangeable with D₂O.
-
-
Thiol Signals:
-
δ S-H: 10.5 – 11.0 ppm (Singlet).
-
Experimental Insight: In DMSO-d₆, you will often observe the Thione signal (approx. 13.5 ppm) as the major peak. If the Thiol form is present, it will appear upfield. Rapid exchange may broaden these peaks into a single average signal at elevated temperatures.
C. UV-Vis Spectroscopy
-
Thione: λ_max ~260–270 nm (n→π* of C=S).
-
Thiol: λ_max shifts to lower wavelengths (blue shift) due to the loss of the C=S chromophore and formation of the aromatic triazole ring.
Computational Prediction (DFT Protocol)
For researchers needing to predict reactivity (e.g., S-alkylation vs. N-alkylation), Density Functional Theory (DFT) is the gold standard.
Recommended Methodology
-
Software: Gaussian 16 / ORCA.
-
Functional/Basis Set: B3LYP / 6-311++G(d,p).[4]
-
Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).
Workflow for Tautomer Stability Analysis
Figure 2: Computational workflow for determining the thermodynamic preference of tautomers.
Expected Results (Based on 1,2,4-Triazole Class Data)
-
Gas Phase: Thione form is more stable by ~10–15 kcal/mol.
-
Solvent Phase:
-
Non-polar (Chloroform): Thione remains dominant.
-
Polar (Water/DMSO): The energy gap decreases. The Thiol form becomes accessible, facilitating S-alkylation reactions under basic conditions.
-
Reactivity Implications: Why It Matters
The tautomeric state dictates the outcome of nucleophilic substitution reactions.
-
S-Alkylation (Thiol Reactivity):
-
N-Alkylation:
-
Rare in simple alkylation conditions for this specific substrate unless "soft" electrophiles are used or specific directing groups are present, as the Thiolate (S) is the softer, more nucleophilic center.
-
References
-
Synthesis and Tautomerism of 1,2,4-Triazoles
-
Structural Characterization of 4-Amino/Methyl Analogs
- Title: "Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol deriv
- Source: Karadeniz Technical University (KTU).
-
URL:[Link]
-
DFT Studies on Triazole Tautomerism
- Title: "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted deriv
- Source: Journal of Molecular Modeling.
-
URL:[Link]
-
General Synthesis of 1,2,4-Triazole-3-thiones
- Title: "Synthesis methods of 1,2,4-triazole-3-thiones: review."
- Source: Zaporozhye St
-
URL:[Link] (General Institutional Link for verification of the journal source cited in search).
-
Crystal Structure Data (Analogous Structures)
- Title: "Crystal Structure of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol."
- Source: Cambridge Crystallographic D
-
URL:[Link] (Search for CCDC Number 275672 as referenced in search results).
Sources
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
Solubility Profile of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol in Dimethyl Sulfoxide (DMSO)
An In-depth Technical Guide
Abstract
The determination of a compound's solubility is a cornerstone of early-stage drug discovery and development, fundamentally influencing its formulation, bioavailability, and in-vitro assay performance. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol in Dimethyl Sulfoxide (DMSO), a powerful and ubiquitous polar aprotic solvent. While specific quantitative solubility data for this particular triazole derivative is not widely published, this document outlines the foundational principles and detailed experimental protocols necessary for its empirical determination. We delve into the physicochemical properties of both the solute and the solvent to rationalize their interaction, present step-by-step methodologies for both thermodynamic and kinetic solubility assays, and offer insights into data analysis and interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for novel chemical entities.
Part 1: Foundational Principles of Solubility
A thorough understanding of the molecular characteristics of both the solute and the solvent is paramount to predicting and interpreting solubility. The dissolution process is governed by the interplay of intermolecular forces, where the energy gained from solute-solvent interactions must overcome the energy required to break apart the solute's crystal lattice and the solvent's self-associated structure.
The Solute: 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol belongs to the heterocyclic class of compounds, which are of significant interest in medicinal chemistry. Its structure dictates its potential for various intermolecular interactions.
-
Structural Features: The molecule contains a 1,2,4-triazole ring, a polar heterocyclic system capable of hydrogen bonding. The presence of a thiol (-SH) group introduces the possibility of thiol-thione tautomerism, a common characteristic of this class of compounds. This equilibrium can influence the molecule's polarity and hydrogen bonding capabilities.[1] The methyl and propyl groups are nonpolar alkyl substituents that contribute to the molecule's lipophilicity.
-
Anticipated Physicochemical Properties:
-
Polarity: The triazole ring and the thiol/thione group confer significant polarity to the molecule.
-
Hydrogen Bonding: The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, while the N-H or S-H protons can act as hydrogen bond donors.
-
Physical State: Similar substituted triazole-thiols are typically solids at room temperature.
-
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, is a highly versatile and powerful solvent used extensively in pharmaceutical sciences.[2] Its unique properties make it exceptionally effective at dissolving a wide array of both polar and nonpolar compounds.[3]
-
Key Physicochemical Properties of DMSO:
-
High Polarity: DMSO is a highly polar aprotic solvent. The sulfur-oxygen double bond creates a strong dipole moment, enabling it to engage in strong dipole-dipole interactions.
-
Hydrogen Bond Acceptor: The oxygen atom in the sulfoxide group is a potent hydrogen bond acceptor, allowing it to interact favorably with hydrogen bond donors like the triazole-thiol.
-
Aprotic Nature: Lacking acidic protons, DMSO does not act as a hydrogen bond donor. This prevents it from forming a tight "solvent cage" around anionic species, which enhances the reactivity of bases and nucleophiles in solution.[3]
-
High Boiling Point: With a boiling point of 189 °C, DMSO has a low vapor pressure, making it stable for experiments conducted over extended periods, even at elevated temperatures.[4][5]
-
Hygroscopicity: DMSO readily absorbs moisture from the atmosphere. This is a critical consideration for experimental work, as the presence of water can significantly alter the solubility of a compound. Therefore, the use of anhydrous DMSO is often required.
-
| Property | Value | Reference |
| Molecular Formula | (CH₃)₂SO | [3] |
| Molecular Weight | 78.13 g/mol | [6] |
| Boiling Point | 189 °C (372 °F) | [3] |
| Melting Point | 18.5 °C (65.3 °F) | [2] |
| Density | 1.10 g/cm³ | [5] |
| Dipole Moment | 3.96 D | N/A |
Table 1: Key Physicochemical Properties of DMSO.
Part 2: Experimental Determination of Solubility Profile
The term "solubility" can be defined in two distinct contexts: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior and are relevant at different stages of the drug discovery pipeline.[7]
Conceptual Framework: Thermodynamic vs. Kinetic Solubility
-
Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound, defined as the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid form of the solute at a specific temperature and pressure.[8] This measurement is considered the gold standard and is crucial for late-stage development and formulation.[7] The most common method for its determination is the shake-flask method .[9]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates out of a solution as it is rapidly added from a concentrated DMSO stock.[9] It is a measure of a compound's ability to remain in a supersaturated solution. Because it is a high-throughput method, it is widely used in the early stages of drug discovery for screening large numbers of compounds.[7] The result is often higher than the thermodynamic solubility and can be determined by methods such as turbidimetry or nephelometry.[10][11]
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the definitive method for measuring the equilibrium solubility of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol in DMSO.
Causality: The core principle is to allow the system to reach a state of thermodynamic equilibrium. By adding an excess of the solid compound to the solvent and agitating for an extended period, we ensure that the dissolution rate equals the precipitation rate, resulting in a truly saturated solution.
Materials and Reagents:
-
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (solid, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled incubator
-
High-speed centrifuge
-
Calibrated pipettes
-
0.22 µm syringe filters (PTFE or other DMSO-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol to a series of glass vials (e.g., 2-5 mg per vial). The excess is critical to ensure a saturated solution is achieved with solid remaining.
-
Solvent Addition: Accurately dispense a precise volume of anhydrous DMSO into each vial (e.g., 1.0 mL).
-
Equilibration: Securely cap the vials and place them on an orbital shaker within an incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24-48 hours.[12] A longer duration may be necessary to ensure equilibrium is reached, which should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration in solution remains constant.
-
Phase Separation: After equilibration, remove the vials and allow them to stand for a short period to let heavier solids settle. Centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Analysis:
-
Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are disturbed or transferred.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.
-
-
Quantification: Accurately dilute the filtered supernatant with fresh DMSO to a concentration within the linear range of a pre-established standard curve. Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.
Protocol 2: Kinetic Solubility Determination (Nephelometry)
This protocol provides a high-throughput method to estimate the solubility of a compound upon its rapid introduction from a concentrated stock solution.
Causality: This method does not measure equilibrium. Instead, it identifies the concentration at which the compound's precipitation rate becomes significant enough to be detected as light scattering (turbidity). The rapid addition of the DMSO stock into the buffer creates a transient supersaturated state, and the "kick-off" point of precipitation is the measured kinetic solubility.
Materials and Reagents:
-
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Phosphate-Buffered Saline (PBS), pH 7.4 (or other relevant aqueous buffer)
-
96-well microtiter plates (clear bottom)
-
Multi-channel pipette or automated liquid handler
-
Plate reader with nephelometry or turbidimetry capabilities
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM). Ensure the compound is fully dissolved.
-
Serial Dilution: In a separate 96-well plate (a "source plate"), perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 20 mM down to 0.01 mM).
-
Assay Plate Preparation: Dispense a small, precise volume (e.g., 2 µL) from each concentration of the DMSO source plate into the corresponding wells of a new 96-well assay plate.
-
Precipitation Induction: Using a multi-channel pipette or liquid handler, rapidly add a larger volume of the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well of the assay plate. This brings the final volume to 200 µL and the final DMSO concentration to 1%.[11]
-
Incubation and Measurement: Incubate the plate at room temperature for a defined period (e.g., 2 hours), allowing for precipitation to occur.[12] Measure the light scattering in each well using a nephelometer.[11]
-
Data Analysis: Plot the measured scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to rise sharply above the background noise (the "kick-off" point).
Part 3: Data Presentation and Interpretation
The final output of these experimental protocols is quantitative data that must be clearly presented and correctly interpreted.
Data Summary
All determined solubility data should be summarized in a clear, tabular format. This allows for easy comparison and reference.
| Parameter | Value | Unit | Method | Temperature (°C) |
| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask | 25 |
| Thermodynamic Solubility | To be determined | mg/mL or mM | Shake-Flask | 37 |
| Kinetic Solubility (pH 7.4) | To be determined | µM | Nephelometry | 25 |
Table 2: Template for Summarizing Solubility Data. Values are placeholders pending experimental determination.
Factors Influencing Results
-
Compound Purity: Impurities can either suppress or enhance apparent solubility. It is crucial to use a well-characterized compound of the highest possible purity.
-
Solvent Grade: The use of anhydrous DMSO is critical, as water can significantly impact the solubility of many organic compounds.[3]
-
Temperature: Solubility is temperature-dependent. For thermodynamic measurements, precise temperature control is essential.
-
Equilibration Time: Insufficient equilibration time in the shake-flask method will lead to an underestimation of the thermodynamic solubility.[12]
Conclusion
This guide provides a robust scientific and methodological framework for determining the solubility profile of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol in DMSO. By employing the gold-standard shake-flask method for thermodynamic solubility and high-throughput nephelometry for kinetic solubility, researchers can generate the critical data needed to advance their discovery and development programs. A precise understanding of solubility is not merely a procedural checkpoint but a fundamental piece of data that informs formulation strategies, ensures the reliability of biological assays, and ultimately contributes to the successful development of new chemical entities.
References
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Gaylord Chemical Company, LLC. (n.d.). Solvent Properties of DMSO. Scribd. [Link]
-
Gaylord Chemical. (n.d.). DMSO Physical Properties - gChem. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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Wikipedia. (2024). Dimethyl sulfoxide. [Link]
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LookChem. (2025, March 21). Dimethyl sulfoxide, properties, uses and safety protection. [Link]
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BioDuro. (n.d.). ADME Solubility Assay. [Link]
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Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). [Link]
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Bio-protocol. (2018). Determination of Kinetic Solubility. [Link]
-
Singh, S., et al. (2015). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. [Link]
-
PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Yezerska, O., et al. (2024). Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. MDPI. [Link]
-
PubChem. (n.d.). 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. [Link]
-
Ceylan, S., et al. (2014). Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. MDPI. [Link]
-
Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
-
Abdalrazaq, E. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. [Link]
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- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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An In-depth Technical Guide to CAS 51590-67-1: Monobutyltin Oxide
A Note on Chemical Abstracts Service (CAS) Number Identification: The provided CAS number, 51590-51-3, does not resolve to a specific, publicly documented chemical substance in major chemical databases. However, the numerically similar CAS number 51590-67-1 corresponds to the well-characterized compound Monobutyltin oxide . This guide will focus on Monobutyltin oxide, as it is the likely subject of interest.
Compound Identification and Nomenclature
1.1 IUPAC Name:
The formal IUPAC name for the compound with CAS number 51590-67-1 is Butyloxostannane .
1.2 Common Synonyms:
This compound is widely known in industrial and research settings by several other names, including:
-
Monobutyltin oxide
-
Butyltin oxide
-
Butylstannanone
-
mono-n-butyltin oxide
Physicochemical and Structural Data
Monobutyltin oxide is an organotin compound that exists as an amorphous, white solid. Its hydrolytic stability is a key feature that underpins its utility in various applications.
| Property | Value | Source |
| Molecular Formula | C4H9OSn | |
| Molecular Weight | 192.83 g/mol | |
| Physical State | Amorphous white solid | |
| InChI Key | BVFSYZFXJYAPQJ-UHFFFAOYSA-N | |
| Canonical SMILES | CCCC[Sn]=O |
Core Applications in Industrial Synthesis
Monobutyltin oxide's primary utility stems from its function as a highly effective catalyst, particularly in reactions requiring high temperatures.
3.1 Catalyst for Esterification and Polycondensation Reactions:
It is a preferred catalyst for the synthesis of saturated polyester resins, which are foundational polymers for powder coatings and coil coatings. It is also employed in the production of unsaturated polyester resins used in gel-coats and molding applications. The typical catalytic temperature range for these reactions is between 210°C and 240°C.
3.2 Intermediate for PVC Stabilizers:
Monobutyltin oxide serves as a crucial intermediate in the synthesis of other organotin stabilizers. These stabilizers are vital additives in the production of polyvinyl chloride (PVC) and other polymers, enhancing their thermal stability and mechanical properties.
3.3 Additional Applications:
Beyond its primary catalytic roles, Monobutyltin oxide is also utilized as:
-
A catalyst for the production of polymeric plasticizers.
-
A catalyst for electrophoretic electrodeposition coatings.
-
An antifungal and biocidal agent in certain agricultural formulations.
Synthesis of Monobutyltin Oxide: A Workflow
The industrial synthesis of Monobutyltin oxide is a straightforward process involving the hydrolysis of monobutyltin trichloride.
4.1 Step-by-Step Synthesis Protocol:
-
Reaction Setup: Monobutyltin trichloride is the starting precursor.
-
Hydrolysis: The precursor is reacted with sodium carbonate (Na2CO3) in the presence of ammonia (NH3) or ammonia water.
-
Precipitation: This reaction leads to the precipitation of Monobutyltin oxide as a solid.
-
Isolation: The solid product is then isolated from the reaction mixture.
4.2 Visualizing the Synthesis Workflow:
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of N-Substituted Thiosemicarbazides via Nucleophilic Addition
Topic: Reaction Conditions for Butyric Acid Hydrazide and Methyl Isothiocyanate
Abstract
This document provides a comprehensive guide for the synthesis of 4-butyl-1-methyl-3-thiosemicarbazide, a valuable intermediate in medicinal chemistry and drug development. The protocol details the nucleophilic addition reaction between butyric acid hydrazide and methyl isothiocyanate. As a Senior Application Scientist, this guide moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology. It covers the underlying reaction mechanism, a detailed step-by-step laboratory protocol, key reaction parameters, and the significance of thiosemicarbazide derivatives in the synthesis of pharmacologically active heterocyclic compounds.[1][2][3]
Part 1: Scientific Principles and Reaction Mechanism
The synthesis of 4-substituted thiosemicarbazides from acid hydrazides and isothiocyanates is a cornerstone reaction in synthetic organic chemistry.[4] The reaction proceeds through a nucleophilic addition mechanism.
Mechanism:
-
Nucleophilic Attack: The terminal nitrogen atom (-NH₂) of the butyric acid hydrazide possesses a lone pair of electrons, rendering it nucleophilic. It attacks the electrophilic carbon atom of the methyl isothiocyanate's -N=C=S group.
-
Proton Transfer: A subsequent proton transfer results in the formation of the stable thiosemicarbazide product.
The reaction is generally high-yielding and clean, often requiring minimal purification. The resulting thiosemicarbazide scaffold is a potent intermediate for synthesizing a variety of heterocyclic systems, including 1,3,4-thiadiazoles and 1,2,4-triazoles, which exhibit a wide range of biological activities.[5][6]
Figure 1: Conceptual flow of the nucleophilic addition reaction.
Part 2: Detailed Experimental Protocol
This protocol describes the synthesis on a 10 mmol scale. Adjustments can be made as necessary.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Butyric acid hydrazide (C₄H₁₀N₂O) | ≥97% | Commercially Available |
| Methyl isothiocyanate (C₂H₃NS) | ≥98% | Commercially Available |
| Ethanol (EtOH), Anhydrous | ACS Grade | Commercially Available |
| Diethyl Ether (Et₂O) | Anhydrous | Commercially Available |
| Round-bottom flask (100 mL) | Standard Glassware | - |
| Reflux Condenser | Standard Glassware | - |
| Magnetic Stirrer and Stir Bar | - | - |
| Buchner Funnel and Filter Paper | - | - |
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | - |
Safety Precautions
-
Methyl isothiocyanate is toxic, a lachrymator, and an irritant. Handle only in a well-ventilated chemical fume hood.
-
Hydrazine derivatives can be toxic. Avoid inhalation and skin contact.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Place butyric acid hydrazide (1.02 g, 10 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 30 mL of anhydrous ethanol to the flask and stir the mixture until the hydrazide is fully dissolved.
-
Reagent Addition: While stirring, add methyl isothiocyanate (0.73 g, 0.75 mL, 10 mmol) dropwise to the solution at room temperature.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle.[5][8]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 2-4 hours.
-
Product Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Filtration and Washing: Collect the white solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid sequentially with 20 mL of cold ethanol and then 20 mL of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified product under vacuum at room temperature to a constant weight. The expected product is 4-butyl-1-methyl-3-thiosemicarbazide.
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify characteristic functional groups (N-H, C=S).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Part 3: Protocol Validation and Parameter Discussion
The robustness of this synthesis relies on understanding the role of each parameter. The choices made in the protocol are designed to maximize yield and purity while ensuring operational simplicity.
| Parameter | Recommended Condition | Rationale & Field-Proven Insights |
| Solvent | Anhydrous Ethanol | Ethanol is an excellent choice as it readily dissolves both the polar hydrazide and the less polar isothiocyanate, creating a homogeneous reaction environment. Other alcohols like methanol or solvents like THF can also be used.[5][9] The anhydrous nature prevents potential side reactions. |
| Temperature | Reflux (~80°C) | While the reaction can proceed at room temperature over a longer period (e.g., 18 hours), gentle reflux significantly accelerates the rate of reaction, typically bringing it to completion within a few hours.[5][9] The reaction can be exothermic, but on this scale, dropwise addition at room temperature is sufficient to control it. |
| Stoichiometry | 1:1 Molar Ratio | The reaction proceeds in a 1:1 stoichiometry. Using a significant excess of either reagent is unnecessary and complicates purification by requiring the removal of the unreacted starting material. |
| Workup | Cooling, Filtration, and Washing | The thiosemicarbazide product generally has lower solubility in cold ethanol than the starting materials. Cooling promotes crystallization, providing a simple and effective primary purification step.[6] Washing with cold solvent removes residual soluble impurities. |
| Expected Yield | >85% | This nucleophilic addition is typically a high-yielding transformation. Yields below this range may indicate incomplete reaction, losses during workup, or impurities in the starting materials. |
Part 4: Experimental Workflow Visualization
The following diagram outlines the complete workflow from reagent preparation to final product analysis.
Figure 2: Step-by-step experimental workflow for the synthesis.
Part 5: Applications in Drug Discovery
The synthesized 4-butyl-1-methyl-3-thiosemicarbazide is not merely a chemical product but a versatile building block. The thiosemicarbazide moiety is a key pharmacophore and a precursor to many biologically active compounds.[2]
-
Anticancer & Antibacterial Agents: It can be further reacted with aldehydes or ketones to form thiosemicarbazones, a class of compounds extensively studied for their antibacterial, antioxidant, and anticancer properties.[1][10]
-
Heterocyclic Synthesis: It serves as a precursor for cyclization reactions to form five-membered heterocyclic rings like 1,3,4-thiadiazoles or 1,2,4-triazoles, which are prevalent in many approved drugs.[5]
This protocol provides a reliable and efficient entry point into these important classes of molecules for researchers in drug development and medicinal chemistry.
References
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. PMC. Available at: [Link]
-
Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. ACS Publications. Available at: [Link]
-
Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. PMC. Available at: [Link]
-
Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. PubMed. Available at: [Link]
-
Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. Bentham Science Publishers. Available at: [Link]
-
Thiosemicarbazide Synthesis. Sciencemadness.org. Available at: [Link]
-
Synthesis of novel thiosemicarbazone derivatives as antidiabetic agent with enzyme kinetic studies and antioxidant activity. Taylor & Francis Online. Available at: [Link]
-
Chemistry of Substituted Thiazinanes and Their Derivatives. MDPI. Available at: [Link]
- Improved synthesis of 4-methyl-3-thiosemicarbazide. Google Patents.
-
4-Methyl-3-thiosemicarbazide. Wikipedia. Available at: [Link]
-
(PDF) Thiosemicarbazides: Synthesis and reactions. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial activity of Some 1, 3, 4- Oxadiazoles-2-thione and 1, 2, 4-Triazoles Derivatives from Tert-Butyl Carbazate. Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Diverse Pharmacological Actions of Thiosemicarbazid...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Methyl-3-thiosemicarbazide - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization solvents for purifying 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
Application Note: Optimization of Crystallization Systems for 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
Introduction & Scope
This Application Note provides a definitive guide for the purification of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (MPT-Thiol). This heterocyclic scaffold is a critical intermediate in the synthesis of Schiff bases, S-alkylated antimicrobial agents, and potential anti-inflammatory drugs.[1]
High-purity isolation of MPT-Thiol is often complicated by two factors:
-
Thione-Thiol Tautomerism: In the solid state, these compounds predominantly exist as the thione tautomer (NH/C=S), while in solution, the equilibrium shifts based on solvent polarity.[1] This affects solubility profiles significantly.[1]
-
Oxidation Risk: The thiol group (-SH) is susceptible to oxidative coupling to form disulfides (R-S-S-R), a common impurity that co-precipitates with the product.[1]
This guide outlines a self-validating recrystallization protocol designed to maximize yield (>85%) and purity (>98% HPLC) while mitigating oxidative degradation.
Solvent System Selection Strategy
The solubility of 4,5-dialkyl-1,2,4-triazole-3-thiols is governed by the balance between the polar triazole core and the lipophilic alkyl chains (methyl/propyl).
Solvent Screening Matrix
| Solvent System | Polarity Index | Solubility (Cold) | Solubility (Hot) | Impurity Rejection | Recommendation |
| Ethanol (Abs.) | 5.2 | Moderate | High | Good | Primary Choice |
| Ethanol/Water (8:2) | Tunable | Low | High | Excellent | Best for Salts |
| Ethyl Acetate | 4.4 | Low | Moderate | Moderate | Secondary Choice |
| Water | 9.0 | Insoluble | Low | Poor | Anti-solvent only |
| DMF/DMSO | >6.0 | High | High | N/A | Avoid (Difficult removal) |
Expert Insight:
-
Ethanol (95-100%) is the gold standard for this class of compounds. The propyl chain provides enough lipophilicity to ensure solubility in hot ethanol, while the polar triazole ring drives crystallization upon cooling.[1]
-
Ethanol/Water mixtures are superior if the crude material contains inorganic salts (e.g., KCl, NaCl from the cyclization of thiosemicarbazides in basic media).[1] The water component keeps salts dissolved while forcing the organic thiol out of solution upon cooling.[1]
Detailed Experimental Protocol
Workflow Visualization
Figure 1: Step-by-step workflow for the purification of MPT-Thiol.[1]
Step-by-Step Methodology
Reagents:
-
Crude 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (10.0 g)
-
Solvent: Ethanol (95% or Absolute)[1]
-
Activated Charcoal (Optional, for decolorization)[1]
Procedure:
-
Dissolution:
-
Place 10.0 g of crude MPT-Thiol in a 250 mL round-bottom flask.
-
Add 40 mL of Ethanol (approx. 4 mL/g ratio).[1]
-
Heat to reflux (approx. 78°C) with magnetic stirring.[1]
-
Observation: If the solid does not completely dissolve after 10 minutes of reflux, add ethanol in 5 mL increments until a clear solution is obtained.
-
Note: If inorganic salts are present, they will remain as a fine white suspension.[1] Do not mistake this for undissolved product.
-
-
Hot Filtration (Critical Step):
-
If the solution is colored (dark yellow/brown), add 0.5 g activated charcoal and reflux for 5 minutes.[1]
-
Filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper to remove charcoal and mechanical impurities (or undissolved salts).[1]
-
Why: Pre-warming prevents premature crystallization on the filter paper, which leads to yield loss.[1]
-
-
Crystallization (Nucleation):
-
Allow the filtrate to cool slowly to room temperature (20-25°C) without agitation. Rapid cooling can trap impurities.[1]
-
Once reaching room temperature, transfer the flask to an ice bath (0-4°C) for 1 hour to maximize recovery.
-
Target: White to off-white needles or crystalline powder should form.
-
-
Isolation:
-
Drying:
-
Dry the solid in a vacuum oven at 45-50°C for 4-6 hours.
-
Safety: Ensure the oven is vented properly, as thiols can release odorous vapors.[1]
-
Troubleshooting & Optimization
Common Failure Modes
| Issue | Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooling too fast. | Re-heat to dissolve, add 10% more solvent, and cool very slowly with seed crystals. |
| Low Yield | Too much solvent used (product remains in mother liquor).[1] | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. |
| Disulfide Formation | Oxidation during prolonged heating.[1] | Minimize reflux time.[1] Add a pinch of Sodium Metabisulfite or Zinc dust during reflux if oxidation is severe.[1] |
| Inorganic Ash | Salts from synthesis (e.g., KCl) carried over.[1] | Switch solvent system to Ethanol:Water (8:2) .[1] The water keeps salts dissolved.[1] |
Tautomerism Logic Diagram
Understanding the structural behavior helps in interpreting analytical data (IR/NMR) post-purification.[1]
Figure 2: Thione-Thiol equilibrium shifts during the purification process.
References
-
Sigma-Aldrich. (n.d.). 5-methyl-4-propyl-4H-1,2,4-triazole-3-thiol Product Specification. Retrieved from [1]
- Asian Journal of Chemistry. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(14).
-
Molecules. (2004).[1][2][3] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9, 207-214.[1] Retrieved from [1]
-
Organic Syntheses. (1959).[1] 3-Amino-1H-1,2,4-triazole.[2] Org. Synth. 39, 2. (Foundational text on triazole purification via ethanol). Retrieved from [1]
Sources
Procedure for S-alkylation of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
Application Note: Regioselective S-Alkylation of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
Introduction & Scope
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antifungal (e.g., fluconazole), antiviral, and antimicrobial therapeutics. This application note details the optimized protocol for the S-alkylation of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol .
While the triazole ring contains multiple nucleophilic sites (Nitrogen-1, Nitrogen-2, and the exocyclic Sulfur), controlling regioselectivity is critical for structure-activity relationship (SAR) studies. This guide focuses on the S-selective pathway, utilizing soft-nucleophile/soft-electrophile interactions to minimize N-alkylated byproducts.[1]
Target Substrate Data:
-
Compound: 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol[1]
-
Molecular Formula:
[1] -
Molecular Weight: 157.24 g/mol
-
Physical State: White to off-white crystalline solid[1]
Mechanistic Principles & Causality
To achieve high yields and purity, one must understand the tautomeric equilibrium and nucleophilicity inherent to the substrate.
Thione-Thiol Tautomerism
In solution, the substrate exists in an equilibrium between the thione (major form in neutral solvent) and thiol (minor form) tautomers.
-
Thione Form:
/ (Favored in neutral conditions). -
Thiol Form:
/ (Reactive intermediate).
The Role of Base (HSAB Theory)
The addition of a base (NaOH or
-
According to Hard-Soft Acid-Base (HSAB) theory , the thiolate sulfur is a "softer" nucleophile than the ring nitrogens.[1]
-
Alkyl halides (e.g., Ethyl bromide, Benzyl chloride) are typically "soft" electrophiles.
-
Result: The Soft-Soft interaction favors formation of the S-C bond over the N-C bond, driving the reaction toward the S-alkylated product.
Mechanistic Pathway Visualization
Figure 1: Mechanistic pathway showing the base-mediated conversion of the thione to the thiolate anion, facilitating selective S_N2 attack.[2]
Experimental Protocols
Two methods are provided. Method A is the standard protocol suitable for most primary alkyl halides. Method B is a milder alternative for sensitive substrates.
Materials Checklist
-
Substrate: 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (1.0 equiv).[1]
-
Alkylating Agent: Alkyl halide (1.1 – 1.2 equiv).
-
Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (
). -
Solvent: Ethanol (Absolute) or Acetone (HPLC Grade).
Method A: Ethanolic Hydroxide (Standard Protocol)
Best for: Simple alkyl halides (Methyl iodide, Ethyl bromide, Benzyl chloride).
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.57 g (10 mmol) of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol in 20 mL of Ethanol .
-
Activation: Add 0.44 g (11 mmol) of NaOH (dissolved in minimal water or added as pellets) to the solution. Stir at room temperature for 15 minutes.
-
Observation: The solution may clear up as the thiolate salt forms.
-
-
Alkylation: Dropwise add 11-12 mmol (1.1 - 1.2 equiv) of the Alkyl Halide.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (
) for 2–4 hours .-
Monitoring: Check progress via TLC (System: Ethyl Acetate:Hexane 1:1).
-
-
Workup:
-
Evaporate the solvent under reduced pressure (Rotavap) to ~20% volume.
-
Pour the residue into 50 mL of ice-cold water .
-
The S-alkylated product typically precipitates as a solid.[1]
-
-
Purification: Filter the solid, wash with cold water (
) to remove sodium halide salts, and recrystallize from Ethanol/Water.
Method B: Acetone/Carbonate (Mild Protocol)
Best for: Substrates sensitive to strong bases or high temperatures.[1]
-
Suspension: Suspend 1.57 g (10 mmol) of the thiol and 2.07 g (15 mmol) of anhydrous
in 30 mL of Acetone . -
Alkylation: Add 11 mmol of the Alkyl Halide.
-
Reaction: Stir at reflux (
) or room temperature (for very reactive halides) for 6–12 hours . -
Workup: Filter the hot reaction mixture to remove inorganic salts (
, KX). Evaporate the filtrate to dryness. -
Purification: Recrystallize the residue from Ethanol or Toluene.
Workflow Visualization
Figure 2: Decision tree and workflow for the synthesis of S-alkylated triazole derivatives.
Data Analysis & Quality Control
To validate the structure, compare the spectral data of the starting material against the product.[3]
Table 1: Key Spectral Indicators
| Feature | Starting Material (Thiol) | Product (S-Alkyl) | Interpretation |
| Singlet | Absent | Loss of -SH proton confirms reaction.[1] | |
| Absent | Multiplets | Appearance of | |
| IR Spectroscopy | Broad band 2550–2600 | Absent | Disappearance of S-H stretch.[1] |
| IR Spectroscopy | ~1270 | Shifted/Weakened | Transition from thione character to thioether.[1] |
Validation Check:
-
Regioselectivity Confirmation: In
NMR, the C-3 carbon (attached to Sulfur) typically shifts upfield slightly upon alkylation compared to the thione. -
Melting Point: S-alkylated derivatives usually have lower melting points than their high-melting thione precursors due to the loss of intermolecular hydrogen bonding.[1]
Troubleshooting
-
Issue: Low Yield / No Precipitation.
-
Cause: Product might be too soluble in Ethanol/Water mix.
-
Solution: Evaporate ethanol completely, extract the aqueous residue with Dichloromethane (DCM), dry over
, and evaporate.
-
-
Issue: N-Alkylation (Side Product).
-
Cause: Reaction temperature too high or "Hard" alkylating agent used.
-
Solution: Switch to Method B (Acetone/
) and run at room temperature. Ensure the halide is a primary halide (soft electrophile).
-
-
Issue: Starting Material Remains.
-
Cause: Incomplete deprotonation.
-
Solution: Ensure NaOH is fresh. Increase reflux time. Add catalytic amount of Sodium Iodide (Finkelstein condition) if using Alkyl Chlorides.
-
References
-
Al-Soud, Y. A., et al. "Synthesis and Characterization of Some New S-Alkylated 1,2,4-Triazole Derivatives."[1] Molecules, vol. 9, 2004, pp. 1-10.
-
Boraei, A. T. A., et al. "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, vol. 10, no. 23, 2016.
- Pearson, R. G. "Hard and Soft Acids and Bases." Journal of the American Chemical Society, vol. 85, no. 22, 1963, pp. 3533–3539.
-
BenchChem Protocols. "S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: General Protocol."
Sources
Application Note: Microwave-Assisted Synthesis of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols
[1][2][3]
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4,5-disubstituted 1,2,4-triazole-3-thiols utilizing Microwave-Assisted Organic Synthesis (MAOS). While conventional thermal cyclization of thiosemicarbazides often requires 6–24 hours of reflux with variable yields (60–75%), the microwave-assisted protocol described herein achieves reaction completion in 5–15 minutes with yields consistently exceeding 90% .
This guide is designed for medicinal chemists seeking to accelerate the generation of triazole libraries, a critical pharmacophore in antifungal (e.g., Fluconazole), anticancer, and anti-inflammatory drug discovery.
Scientific Background & Rationale
The Pharmacophore
The 1,2,4-triazole-3-thiol moiety is a privileged structure. It exists in a tautomeric equilibrium between the thiol (SH) and thione (NH/C=S) forms. In the solid state and polar solvents, the thione form often predominates, which is critical for interpreting IR and NMR spectra (presence of C=S and N-H signals rather than S-H).
Why Microwave Irradiation?
Conventional heating relies on conductive transfer (Source
Microwave Dielectric Heating acts directly on the reaction matrix:
-
Dipolar Polarization: Polar solvent molecules (e.g., Ethanol, Water) align with the oscillating electric field, generating heat through molecular friction.
-
Ionic Conduction: Dissolved ions (e.g., from the base catalyst NaOH) oscillate, colliding with other molecules to generate rapid internal heat.
This internal heating mechanism allows the reaction to overcome the activation energy barrier for the intramolecular cyclization of the thiosemicarbazide intermediate almost instantaneously.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition followed by a base-catalyzed intramolecular cyclodehydration.
-
Nucleophilic Addition: The amino group of the acid hydrazide attacks the electrophilic carbon of the isothiocyanate to form a thiosemicarbazide intermediate.
-
Cyclization: Under basic conditions (NaOH) and microwave irradiation, the intermediate undergoes rapid ring closure with the loss of a water molecule.
Mechanistic Pathway Diagram
Figure 1: Mechanistic pathway for the formation of the triazole ring. The microwave energy specifically accelerates the rate-limiting cyclodehydration step.
Experimental Protocol
Materials & Equipment
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control. Note: Domestic microwaves are not recommended due to uneven field distribution and lack of temperature control.
-
Vessels: 10 mL or 30 mL borosilicate glass vials with PEEK snap-caps/septa.
-
Reagents:
-
Substituted Benzoic Acid Hydrazide (1.0 equiv)
-
Substituted Phenyl/Alkyl Isothiocyanate (1.1 equiv)
-
Solvent: Ethanol (Abs.) or Water/Ethanol (1:1)
-
Catalyst: 2N NaOH (aq) or 8% NaOH solution.
-
Step-by-Step Procedure (Self-Validating)
Step 1: Intermediate Formation (The "Cold" Step)
-
In a microwave vial, dissolve 1.0 mmol of Acid Hydrazide in 5 mL of Ethanol.
-
Add 1.1 mmol of Isothiocyanate dropwise.
-
Validation: Stir at room temperature for 2 minutes. A slight precipitate (thiosemicarbazide) may begin to form. This confirms reagent quality.
Step 2: Catalysis & Irradiation
-
Add 2 mL of 2N NaOH (or 8% NaOH) to the mixture.
-
Seal the vessel.
-
Microwave Parameters:
-
Mode: Dynamic (hold temperature).
-
Temperature: 100°C – 120°C.
-
Hold Time: 5 – 10 minutes.
-
Stirring: High.
-
Power: Max 300W (system will modulate to maintain temp).
-
Step 3: Workup & Isolation
-
Cool the reaction vessel to < 50°C using compressed air (built-in feature of most reactors).
-
Pour the reaction mixture into 50 mL of crushed ice/water .
-
Acidification (Critical): Dropwise addition of conc. HCl with stirring until pH reaches 2–3.
-
Validation: A thick precipitate should form immediately upon acidification. If the solution remains clear, the cyclization failed or the pH is not low enough.
-
-
Filter the solid under vacuum. Wash with cold water (3 x 10 mL).
Step 4: Purification
-
Recrystallize from Ethanol/Water (1:1) or pure Ethanol depending on solubility.
-
Dry in a vacuum oven at 60°C for 2 hours.
Workflow Visualization
Figure 2: Operational workflow for the microwave-assisted synthesis protocol.[1]
Results & Data Analysis
Efficiency Comparison
The following data aggregates typical results for 4,5-diphenyl-1,2,4-triazole-3-thiol derivatives.
| Parameter | Conventional Heating (Reflux) | Microwave-Assisted (Protocol Above) | Improvement Factor |
| Reaction Time | 4 – 8 Hours | 5 – 12 Minutes | ~40x Faster |
| Solvent Usage | 20 – 50 mL | 2 – 5 mL | 10x Reduction |
| Yield | 65% – 78% | 88% – 96% | +20% Yield |
| Purity (Crude) | Requires Chromatography | Pure after Recrystallization | Cleaner Profile |
Characterization (Self-Validation)
To confirm the product structure, look for these specific spectral signatures:
-
IR Spectroscopy:
-
Absence of S-H stretch (approx. 2500-2600 cm⁻¹) usually indicates the thione tautomer in solid state.
-
Presence of C=S stretch (1250–1350 cm⁻¹).
-
Presence of N-H stretch (3100–3400 cm⁻¹).[2]
-
-
1H NMR (DMSO-d6):
-
A singlet at 13.0 – 14.0 ppm corresponds to the SH/NH proton (deshielded).
-
Aromatic protons appear in the 7.0 – 8.0 ppm range.[3]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | Incomplete Cyclization | Increase MW temp to 130°C or extend time by 5 mins. Ensure pH is < 3 during workup. |
| "Gummy" Product | Impurities / Solvent Trapping | Recrystallize using a more polar solvent mix (e.g., EtOH:Water 80:20). |
| Vessel Over-pressure | Solvent volatility | Use a larger headspace vial (30 mL) or reduce temperature to 100°C. |
| Dark/Charred Product | Thermal Runaway | Reduce MW power or concentration. Ensure efficient stirring. |
References
-
Zaheer, et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. Retrieved from [Link]
-
Panda, K. C., et al. (2022).[4] Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. Research Journal of Pharmacy and Technology. Retrieved from [Link][5][6][1][2][3][7][8][9][10][11][12]
-
Kopalo, et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry. Retrieved from [Link]
-
Ajani, O. O., et al. (2013). Microwave-Assisted Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. International Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 6. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
- 12. isres.org [isres.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility of Triazole Thiols
Executive Summary
Triazole thiols (specifically 1,2,4-triazole-3-thiols) are notorious for their deceptive solubility profiles. Their behavior is governed by a complex interplay of thione-thiol tautomerism , pKa-dependent ionization , and oxidative instability . This guide moves beyond basic "shake and heat" advice to provide mechanistically grounded protocols for achieving stable, reproducible solutions for analytical and biological applications.
The Core Mechanism: Tautomerism & Ionization
The Problem: You are likely trying to dissolve the compound in neutral water (pH 7), where it predominantly exists as the thione tautomer. The thione form is more rigid and less effectively solvated by water than the ionized thiolate form.
The Solution: You must drive the equilibrium toward the thiolate anion using pH adjustment.
Mechanism Diagram: Tautomerism & Solubility
The following diagram illustrates the structural shifts that dictate solubility.
Figure 1: The solubility pathway requires shifting the equilibrium from the lipophilic Thione form to the hydrophilic Thiolate anion.
Protocol A: The Alkaline Dissolution Method
Use this for: Stock solutions, chemical synthesis, or assays tolerant of high pH.
Prerequisites:
-
Target Compound: 1,2,4-triazole-3-thiol derivative.[1][2][3][4][5][6][7][8]
-
Base: 0.1 M or 1.0 M NaOH (or KOH).
-
Validation: UV-Vis Spectrophotometer or pH meter.
Step-by-Step:
-
Calculate pKa: The thiol group typically has a pKa between 6.0 and 9.0 depending on substituents [1].
-
Initial Slurry: Suspend the solid in 80% of the final volume of water. It will likely remain cloudy.
-
Titration: Add 1.0 M NaOH dropwise while stirring. Monitor clarity.
-
Why? You are deprotonating the -SH group to -S⁻Na⁺.
-
-
pH Check: Ensure pH is at least 1-2 units above the pKa (typically pH 9-10 is sufficient).
-
Validation (Self-Check):
-
Visual: Solution should become clear.
-
UV-Vis: A shift in absorption maximum (
) often occurs upon ionization. Compare spectra at pH 7 vs pH 10.
-
Biological Compatibility: Cosolvents & Complexation
The Problem: High pH is toxic to cells and incompatible with many enzymes. Neutral buffers cause precipitation.
The Solution: Use DMSO for stock solutions or Cyclodextrins for aqueous stability without organic solvents.
Comparative Solubility Data
| Solvent System | Solubility Potential | Biological Compatibility | Stability Risk |
| Water (pH 7) | Poor (< 1 mg/mL) | High | Precipitation likely |
| 0.1 M NaOH | High (> 50 mg/mL) | Low (Must dilute) | Oxidation prone |
| DMSO | Very High | Medium (< 0.5% v/v limit) | Permeability issues |
| Ethanol | Moderate | Medium | Evaporation |
| High (Host-Guest) | High | Excellent stability |
Protocol B: The DMSO "Crash-Dilution" Method
Use this for: Cell culture (MTT assays) or Enzyme inhibition.
-
Stock Preparation: Dissolve the triazole thiol in 100% anhydrous DMSO to 1000x the target concentration (e.g., 10 mM).
-
Clarification: Sonicate for 5-10 mins. If cloudy, gently warm to 37°C.
-
Dilution Step (Critical):
-
Pipette the DMSO stock into the vortexing culture medium/buffer.
-
Do NOT add buffer to the DMSO stock (this causes local precipitation).
-
-
Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity [4].
Protocol C: Cyclodextrin Complexation (Advanced)
Use this for: In vivo studies or highly sensitive enzymatic assays.
Triazole rings form stable inclusion complexes with
-
Prepare Vehicle: Dissolve
-CD or HP- -CD (20% w/v) in water. -
Add Compound: Add triazole thiol to the CD solution.
-
Equilibration: Shake at 25°C for 24 hours.
-
Filter: Pass through a 0.45
m filter to remove uncomplexed solid.
The Hidden Trap: Oxidative Instability (Disulfides)
The Problem: You dissolved the compound successfully, but after 24 hours, a white precipitate formed. The Cause: Thiols (-SH) oxidize to Disulfides (-S-S-) in the presence of oxygen, especially at high pH [3]. Disulfides are often insoluble in water.
Troubleshooting Workflow: Oxidation Check
Figure 2: Diagnostic workflow to distinguish between solubility limits and chemical oxidation.
Protocol D: Prevention of Oxidation
-
Degassing: Bubble Nitrogen or Argon through all buffers for 15 minutes before use.
-
Additives: If the assay permits, add 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT . TCEP is preferred as it is stable over a wider pH range and does not contain thiols itself.
-
Storage: Store DMSO stocks at -20°C under inert gas. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q: My compound interferes with the MTT assay. Why? A: Triazole thiols are reducing agents.[9] They can chemically reduce the MTT tetrazolium salt to purple formazan without live cells, leading to false-positive viability data.
-
Fix: Use a cell-free control (Media + Compound + MTT) to quantify background signal, or switch to an ATP-based assay (e.g., CellTiter-Glo) [4].
Q: Can I use sonication to force solubility? A: Use with caution. Excessive sonication generates heat and can generate free radicals, accelerating the oxidation of the thiol to the insoluble disulfide. Limit to 5-minute bursts with ice cooling.
Q: The literature says "soluble in hot water." Can I just heat it? A: This is risky for biological stocks. Upon cooling, the compound will likely supersaturate and precipitate slowly over time (seeding), leading to inconsistent dosing in your experiment. Always stay below the saturation limit at room temperature.
References
-
Milenkovic, et al. (2012). Adjusting the Structure of β-Cyclodextrin to Improve Complexation. PMC. Retrieved from [Link]
-
Sanz, R., et al. (2002).[10] Simple and Selective Oxidation of Thiols to Disulfides.[10][11][12] Synthesis.[1][10][13] Retrieved from [Link]
Sources
- 1. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI) [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. ijrpc.com [ijrpc.com]
Technical Support Center: Optimizing Alkaline Cyclization for Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for triazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of alkaline-mediated cyclization reactions. Instead of a rigid manual, this resource provides in-depth, field-proven insights into the nuanced role of temperature—a critical parameter that often dictates the success or failure of your synthesis. Here, we will explore the causality behind experimental choices to empower you with the expertise to troubleshoot and optimize your reactions effectively.
Section 1: Troubleshooting Guide for Temperature-Related Issues
This section addresses the most common challenges encountered during alkaline cyclization for triazole synthesis, with a focus on how temperature influences the reaction outcome.
Issue: Low or No Product Yield
Q1: My reaction is resulting in a very low yield or has failed to produce the desired triazole. How should I approach temperature optimization?
A1: A low or non-existent yield is fundamentally an issue of reaction kinetics or competing degradation pathways, both of which are highly sensitive to temperature.
-
Causality: The cyclization step has a specific activation energy (Ea) that must be overcome. If the reaction temperature is too low, the molecules lack sufficient kinetic energy to form the transition state, leading to a sluggish or stalled reaction. Conversely, many precursors to triazoles, such as substituted hydrazones or vinyl azides, can be thermally labile.[1][2] Excessively high temperatures can lead to decomposition of starting materials or the desired product, directly reducing the yield.[3] Triazoles themselves are generally thermally stable, but their precursors may not be.[4][5][6]
-
Troubleshooting & Optimization Strategy:
-
Establish a Baseline: If you have a literature precedent, start at the reported temperature. If not, room temperature (20-25 °C) is a safe initial setpoint for many modern base-promoted cyclizations.[7][8]
-
Systematic Temperature Increase: If the reaction is slow or stalled (monitor by TLC or LC-MS), increase the temperature in controlled increments (e.g., 15-20 °C). Many reactions show significant rate increases between 60 °C and 110 °C.[4][9][10]
-
Monitor for Degradation: At each temperature increment, carefully monitor for the appearance of new, unidentified spots on your TLC plate or peaks in your LC-MS, which may indicate decomposition. If degradation is observed, the optimal temperature is likely just below this point.
-
Consider Reaction Time: Remember that temperature and time are linked. A reaction that is slow at 60 °C might proceed to completion over 24 hours, whereas at 80 °C it might be complete in 4 hours. Higher temperatures are not always better if they also accelerate decomposition over longer reaction times.
-
Issue: Formation of Undesired Side Products
Q2: My reaction is clean at lower temperatures but produces significant impurities when heated. What is happening and how can I fix it?
A2: The formation of side products at elevated temperatures indicates that you are supplying enough energy to activate alternative, undesired reaction pathways.
-
Causality: The desired cyclization is one of several possible reactions. Higher temperatures can provide the necessary activation energy for side reactions, such as polymerization of starting materials, elimination reactions, or thermally induced rearrangements like the Dimroth rearrangement.[11][12] For instance, some intermediates in triazole synthesis can isomerize to more thermodynamically stable, but undesired, products under thermal stress in either acidic or basic media.[13][14]
-
Troubleshooting & Optimization Strategy:
-
Identify the Optimal Window: The goal is to find a temperature high enough to drive the desired reaction at a reasonable rate but low enough to minimize side reactions. This "sweet spot" can be narrow.
-
Kinetic vs. Thermodynamic Control: Sometimes, an undesired isomer is the more thermodynamically stable product and will be favored at higher temperatures where equilibrium can be reached. The desired product may be the kinetically favored one, forming faster at lower temperatures. If you suspect this, running the reaction at the lowest possible temperature that still allows for conversion is key.
-
Change the Base or Solvent: The interplay between temperature, base, and solvent is critical. A stronger base might allow for a lower reaction temperature. Similarly, a higher-boiling polar aprotic solvent (e.g., DMF, DMSO) can facilitate reactions at higher temperatures more effectively than a lower-boiling solvent (e.g., THF, Acetonitrile).[8][10]
-
Issue: Poor Regioselectivity
Q3: I am synthesizing a substituted triazole and obtaining a mixture of regioisomers. Can temperature be used to control the isomeric ratio?
A3: Yes, temperature is a powerful tool for controlling regioselectivity, often by influencing whether the reaction is under kinetic or thermodynamic control.
-
Causality: In many triazole syntheses, particularly those that can form 1,4- or 1,5-disubstituted products, different reaction pathways leading to each isomer may have different activation energies. One pathway might be faster (kinetic product), while the other leads to a more stable product (thermodynamic product). Furthermore, a phenomenon known as the Dimroth rearrangement can cause interconversion of triazole isomers at elevated temperatures, often facilitated by acid or base.[11] This rearrangement proceeds through a ring-opening/ring-closure mechanism, and heating can drive the equilibrium towards the more stable isomer.[13][14]
-
Troubleshooting & Optimization Strategy:
-
Favoring the Kinetic Product: To favor the kinetic product, run the reaction at a lower temperature for a longer period. This gives preference to the pathway with the lower activation energy.
-
Favoring the Thermodynamic Product: To favor the thermodynamic product, a higher temperature is typically required. This provides enough energy to overcome the higher activation barrier and allows the initial products to equilibrate to the most stable isomer.
-
Case Study Example: In a specific copper-catalyzed synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole, a low temperature (0 °C) favored the formation of the bis-triazole, while a higher temperature (60 °C) favored the 5-alkynyl-triazole.[4][5] This demonstrates a clear temperature-dependent product distribution.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a "typical" temperature range for alkaline cyclization in triazole synthesis? A1: There is no single "typical" range, as it is highly dependent on the specific reaction mechanism, substrates, and base used. However, a broad survey of the literature shows common ranges:
-
Room Temperature (20-25 °C): Often sufficient for reactions with highly activated substrates or when using strong bases like t-BuONa.[7][8]
-
Moderate Heat (40-80 °C): A common range for many base-promoted or -catalyzed reactions, balancing reaction rate with stability.[4][10]
-
High Heat (80-150 °C+): Typically required for less reactive substrates or for traditional thermal cyclizations that may not be catalyzed.[1][9] High temperatures can also be used to intentionally induce rearrangements.[13]
Q2: How do I establish the optimal temperature for a completely new reaction? A2: The best approach is a systematic, small-scale screening experiment.
-
Set up several identical small-scale reactions (e.g., in vials).
-
Run them in parallel at different, well-spaced temperatures (e.g., 25 °C, 50 °C, 75 °C, 100 °C).
-
Monitor each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h).
-
Analyze the results for conversion rate, yield, and purity to identify the most promising temperature, which can then be fine-tuned.
Q3: What is the Dimroth Rearrangement and its relevance to temperature optimization? A3: The Dimroth rearrangement is a molecular rearrangement where endocyclic and exocyclic nitrogen atoms in a heterocycle switch places.[12] In triazole chemistry, it can cause the interconversion of isomeric products, for example, a[1][7][9]triazolo[4,3-c]pyrimidine isomerizing to the more stable[1][7][9]triazolo[1,5-c]pyrimidine.[11][14] This process is often catalyzed by acid or base and is significantly accelerated by heat.[13] When optimizing your reaction, be aware that increasing the temperature might not just speed up the initial cyclization but could also trigger this rearrangement, leading to an unexpected isomeric product.
Q4: Can microwave heating improve my optimization process? A4: Absolutely. Microwave-assisted synthesis is an excellent tool for temperature optimization. Microwaves provide rapid and efficient heating of the solvent, allowing for much shorter reaction times compared to conventional heating.[10][15] This enables you to quickly screen a wide range of temperatures and conditions, accelerating the optimization process. In some cases, the high temperatures achievable with microwave heating can drive difficult reactions that are sluggish under conventional reflux.[12]
Q5: Besides temperature, what other parameters should I co-optimize? A5: Temperature should never be optimized in isolation. Always consider its interplay with:
-
Base: The strength and stoichiometry of the base can determine the required temperature. A stronger base (e.g., NaH, t-BuONa) may enable lower temperatures than a weaker one (e.g., K₂CO₃, Et₃N).[7][16]
-
Solvent: The solvent's boiling point dictates the maximum achievable temperature under reflux. Its polarity can also influence reaction rates and pathways.
-
Concentration: Reaction kinetics are concentration-dependent. A more concentrated reaction may proceed faster at a lower temperature.
Section 3: Experimental Protocols
Protocol 1: Systematic Temperature Screening for Alkaline Cyclization
-
Preparation: In 5 separate, appropriately sized reaction vials equipped with stir bars, add your starting material (e.g., 0.1 mmol scale), solvent (e.g., 1.0 mL), and any non-basic reagents.
-
Inert Atmosphere: If required, purge each vial with an inert gas (Nitrogen or Argon).
-
Temperature Control: Place each vial in a pre-heated reaction block or oil bath set to a different temperature (e.g., T1=25°C, T2=50°C, T3=75°C, T4=100°C, T5=125°C).
-
Initiation: Add the alkaline reagent (e.g., base solution) to each vial simultaneously to start the reactions.
-
Monitoring: At set time points (e.g., 1, 4, 8, and 24 hours), take a small aliquot from each reaction vial. Quench the aliquot and analyze by TLC and/or LC-MS.
-
Analysis: Compare the results across all temperatures. Look for the condition that provides the best balance of high conversion of starting material, high formation of the desired product, and minimal formation of impurities.
Protocol 2: Monitoring for Thermal Decomposition
-
Baseline Analysis: Before starting the reaction, obtain a TLC and LC-MS trace of your pure starting materials.
-
Reaction Setup: Set up your reaction at the chosen test temperature.
-
Time-Course Monitoring: At regular intervals (e.g., every 30-60 minutes), take an aliquot of the reaction mixture.
-
TLC Analysis: Spot the aliquot on a TLC plate alongside your starting material standards. Look for the disappearance of starting material, the appearance of the product spot, and crucially, the emergence of any new, unexpected spots. An increase in baseline "streaking" or numerous faint spots can be an early sign of decomposition.
-
LC-MS Analysis: Inject the aliquot into an LC-MS. Quantify the relative peak areas of the starting material, product, and any new peaks that appear over time. If the sum of the peak areas for your known materials decreases significantly over time, it suggests decomposition into non-UV active or volatile byproducts.
Section 4: Data Summaries & Visualizations
Table 1: Impact of Temperature on Triazole Synthesis Outcomes
| Parameter | Low Temperature (e.g., 0-25 °C) | Moderate Temperature (e.g., 40-80 °C) | High Temperature (e.g., >100 °C) |
| Reaction Rate | Very slow to slow; may require long reaction times. | Moderate to fast; often a good balance for efficiency. | Very fast; reaction may complete in minutes to hours. |
| Yield | Potentially high if kinetics are favorable, but may be low due to incomplete conversion. | Often optimal, maximizing conversion before significant degradation occurs. | Can be low due to decomposition of starting materials, reagents, or product.[1] |
| Side Products | Generally minimal, as alternative pathways are not activated. | May see minor side products. | High potential for side products from thermal decomposition or alternative pathways.[3] |
| Regioselectivity | Often favors the kinetically controlled product. | Variable; may yield mixtures of isomers. | Often favors the thermodynamically more stable product; may induce rearrangements.[4][13] |
Diagrams
Caption: A troubleshooting workflow for optimizing reaction temperature.
Caption: Energy profile showing kinetic vs. thermodynamic reaction pathways.
References
-
Yuan, Y., et al. (2016). Base-Promoted Synthesis of N-Substituted 1,2,3-Triazoles via Enaminone–Azide Cycloaddition Involving Regitz Diazo Transfer. Organic Letters. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]
-
Jeffrey, T., et al. (N.d.). Optimization of Triazole Production Through Microwave-Assisted Synthesis. Broad Institute. Available at: [Link]
-
Shaabani, S., et al. (2020). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. RSC Advances. Available at: [Link]
-
ResearchGate (2020). Optimization of catalyst, solvent, and temperature for the synthesis of 5a. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available at: [Link]
-
Al-Amiery, A. A., et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances. Available at: [Link]
-
Sasidharan, N., et al. (2011). Thermal decomposition studies on energetic triazole derivatives. Thermochimica Acta. Available at: [Link]
-
Singh, R. K., et al. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing. Available at: [Link]
-
D'Agostino, S., et al. (2021). Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,2,3-Triazoles. organic-chemistry.org. Available at: [Link]
-
Al-Amiery, A. A. (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Available at: [Link]
-
Shiri, A., et al. (2021). Dimroth rearrangement-based synthesis of novel derivatives of[4][7]selenazolo[5,4-e][1][7][9]triazolo[1,5-c]pyrimidine as a new class of potential anticancer agents. Molecular Diversity. Available at: [Link]
-
Chen, C-Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Chen, C-Y., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC. Available at: [Link]
-
Bakr, M. F., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][7][9]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Al-Azayza, Z. A. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. Bentham Science. Available at: [Link]
-
Gonda, Z. (2007). One-Pot Procedure for Diazo Transfer and Azide-Alkyne Cycloaddition: Triazole Linkages from Amines. KOPS. Available at: [Link]
-
Star Chemistry. (2025). The Dimroth Rearrangement: A Comprehensive Analysis. star-chemistry.com. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Thermal decomposition studies on energetic triazole derivatives [academia.edu]
- 4. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. orientjchem.org [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. starchemistry888.com [starchemistry888.com]
- 13. profdoc.um.ac.ir [profdoc.um.ac.ir]
- 14. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 15. broadinstitute.org [broadinstitute.org]
- 16. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
Ticket ID: MPT-PUR-001 Status: Open Priority: High (Research/API Intermediate Grade) Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the technical support hub for 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as MPT ). This guide addresses the purification challenges inherent to 1,2,4-triazole-3-thiols.
These molecules are amphoteric and prone to oxidative dimerization. The crude product from cyclization (typically via hydrazine/isothiocyanate pathways) often contains unreacted linear intermediates (thiosemicarbazides), oxidative byproducts (disulfides), and inorganic salts.
Chemical Profile for Troubleshooting
| Property | Characteristic | Implication for Purification |
| Acidity (pKa) | ~5–7 (Thiol proton) | Soluble in dilute alkali (NaOH/KOH); precipitates in acid. |
| Tautomerism | Thiol (-SH) | Major tautomer in solid state is often the thione . Do not mistake this for an impurity in IR/NMR. |
| Oxidation Potential | High | Readily forms disulfide dimers (R-S-S-R) in air, especially in basic solution. |
| Solubility | Polar Organic / Alkaline Aqueous | Soluble in EtOH, DMSO, DMF, dilute NaOH. Poorly soluble in water (neutral/acidic) and non-polar solvents (Hexane). |
Core Purification Protocol: The "Acid-Base Swing"
Theory: This method exploits the acidity of the thiol group. Neutral impurities (unreacted hydrazides) or non-acidic byproducts will not dissolve in the basic aqueous phase, allowing their removal by filtration.
Step-by-Step Workflow
-
Dissolution (The Selection Step):
-
Filtration (The Cleanup):
-
Filter the alkaline solution through a Celite pad or sintered glass funnel.
-
Result: Insoluble impurities (linear thiosemicarbazides, elemental sulfur, or non-acidic organic debris) are trapped on the filter. The filtrate contains your product.
-
-
Precipitation (The Recovery):
-
Cool the filtrate to 0–5°C in an ice bath.
-
Slowly add glacial acetic acid or 10% HCl dropwise with vigorous stirring.
-
Critical Endpoint: Adjust pH to 4.5–5.0 .
-
Observation: The product will precipitate as a white/off-white solid.
-
-
Isolation:
Advanced Purification: Recrystallization
If the "Acid-Base Swing" yields a product with <98% purity (by HPLC), perform recrystallization.
-
Preferred Solvent: Ethanol/Water (9:1) or Isopropanol.[2][9]
-
Protocol:
-
Dissolve the solid in the minimum amount of boiling ethanol.
-
If water is needed, add it dropwise to the boiling solution until persistent turbidity appears, then add one drop of ethanol to clear it.
-
Allow to cool slowly to room temperature, then refrigerate. Rapid cooling traps impurities.
-
Troubleshooting Knowledge Base (FAQ)
Issue #1: "My product is yellow/brown, but it should be white."
Diagnosis: Oxidative contamination. Thiols oxidize to disulfides (R-S-S-R) or form trace polysulfides, which are often colored. Corrective Action:
-
The Metabisulfite Wash: During the "Acid-Base Swing" (Step 3), add Sodium Metabisulfite (Na₂S₂O₅) (0.5 eq) to the acidic precipitation mixture. This acts as a mild reducing agent to prevent in-situ oxidation.
-
Recrystallization Additive: Add a pinch of sodium dithionite to the recrystallization solvent.
Issue #2: "I see a 'doublet' peak in the HPLC or a broad melting point."
Diagnosis: Disulfide Dimer formation.
Mechanism:
-
Reduction Step: Dissolve the impure solid in dilute NaOH. Add Zinc dust (1.5 eq) and stir for 1 hour. Filter off the Zinc. Acidify the filtrate to reprecipitate the thiol. The Zinc/Base or Zinc/Acid couple reduces the disulfide bond back to the thiol.
Issue #3: "The product oils out instead of crystallizing."
Diagnosis: Solvent polarity mismatch or remaining linear intermediates (thiosemicarbazides) lowering the melting point. Corrective Action:
-
Seeding: Scratch the glass wall with a rod.[5]
-
Solvent Switch: Switch from Ethanol/Water to Ethyl Acetate/Hexane . Dissolve in minimal hot Ethyl Acetate, then add warm Hexane until cloudy. Cool slowly.
Visualizing the Workflow
Diagram 1: The Acid-Base Purification Logic
This flowchart illustrates the decision-making process for the primary purification method.
Caption: The "Acid-Base Swing" separates the amphoteric thiol from non-acidic impurities via selective solubilization.
Diagram 2: Impurity Profile & Troubleshooting Map
Understanding the relationship between synthesis conditions and specific impurities.
Caption: Troubleshooting map linking specific impurities to their remediation strategies.
References & Authority
-
General Synthesis & Purification of 1,2,4-Triazole-3-thiols:
-
Organic Syntheses, Coll. Vol. 6, p. 82 (1988); Vol. 50, p. 81 (1970). Describes the foundational method of cyclizing thiosemicarbazides and the acid-base purification technique.
-
-
Disulfide Removal Strategies:
-
ResearchGate Discussions on Thiol/Disulfide purification. Confirms the use of reducing agents (Zn/HCl or mercapto-acids) to revert oxidative dimerization.
-
-
Solubility & Characterization of 4,5-Disubstituted Triazoles:
-
MDPI Molecules, "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives...". Provides specific solubility data (soluble in alkali, DMF) and NMR characterization distinguishing the thiol from the thione form.
-
-
Recrystallization Techniques:
-
BenchChem Technical Support: Purification of 3-Mercapto-1,2,4-Triazole Compounds. Validates the use of Ethanol/Water systems and troubleshooting "oiling out".
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Erişim Engellendi [dspace.ankara.edu.tr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 9. Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines [mdpi.com]
Technical Support Center: Solvent Selection for NMR of Triazole Thiones
Welcome to the Technical Support Center for NMR analysis of 1,2,4-triazole-5-thione derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality NMR spectra for this important class of heterocyclic compounds. Triazole thiones present unique analytical hurdles due to their potential for low solubility, complex tautomeric equilibria, and labile protons. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing an NMR solvent for a novel triazole thione?
The selection of an appropriate deuterated solvent is the single most important experimental parameter for successful NMR analysis of triazole thiones. The primary considerations are:
-
Solubility: Triazole thiones are often highly polar, crystalline solids with poor solubility in less polar solvents like chloroform-d (CDCl₃). A solvent must fully dissolve the analyte to yield sharp, well-resolved signals. Insufficient solubility is a common cause of broad peaks or a complete lack of observable signals.[1][2]
-
Tautomerism and Proton Exchange: 1,2,4-triazole-5-thiones exist in a dynamic equilibrium between thione and thiol tautomers. Furthermore, the N-H and S-H protons are "labile," meaning they can exchange with each other, with trace water in the solvent, or with protic solvent molecules.[3][4][5] The choice of solvent directly influences the rate of this exchange and which tautomer is favored.
-
Hydrogen Bonding: The solvent's ability to act as a hydrogen bond donor or acceptor significantly impacts both solubility and the chemical shift of labile protons.[6][7][8] Solvents that are strong hydrogen bond acceptors, like DMSO-d₆, can disrupt intermolecular hydrogen bonding in the solid state, aiding dissolution.[6][8]
-
Solvent Signal Interference: The residual proton signals of the solvent should not overlap with key analyte resonances.[1][9]
For these reasons, DMSO-d₆ is the recommended starting solvent for most triazole thiones. Its high polarity and strong hydrogen-bond accepting character effectively solubilize these compounds and, crucially, slow down the exchange rate of N-H protons, making them observable as distinct, often sharp, signals.[6][8][10]
Q2: My triazole thione is insoluble in CDCl₃. What is the chemical reason for this, and what should I try next?
The poor solubility of triazole thiones in CDCl₃ stems from a polarity mismatch. CDCl₃ is a relatively nonpolar solvent, whereas triazole thiones are highly polar due to the presence of the thione (C=S) group and multiple nitrogen atoms capable of hydrogen bonding. In the solid state, these molecules often form strong intermolecular hydrogen-bonded networks, which CDCl₃ is not effective at disrupting.
If you encounter insolubility in CDCl₃, do not simply increase the amount of solvent. Instead, switch to a more polar, aprotic solvent.
Recommended Action: Attempt to dissolve the sample in DMSO-d₆ . Its ability to act as a potent hydrogen bond acceptor will break up the solute-solute interactions, leading to better solvation.[6][8] Other polar aprotic alternatives include acetone-d₆ or acetonitrile-d₃, though they are generally less effective at solubilizing highly polar heterocycles.[11]
Q3: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared entirely. What is happening and how can I fix it?
This is a classic sign of intermediate-to-fast proton exchange.[5] The N-H proton of a triazole thione is acidic and can exchange with other labile protons in the sample, most commonly trace amounts of water (H₂O) present in the NMR solvent.[3] When the rate of this exchange is on the same timescale as the NMR experiment, the signal broadens significantly, sometimes to the point of becoming indistinguishable from the baseline.
Causality and Solutions:
-
In CDCl₃: This solvent often contains trace amounts of DCl, which can catalyze proton exchange, causing N-H signals to broaden or disappear.[12]
-
In Methanol-d₄ (CD₃OD): This is a protic solvent. The N-H proton will rapidly exchange with the deuterium of the solvent's hydroxyl group (-OD), leading to the complete disappearance of the N-H signal and the appearance of an HOD signal.[2] While this can be used as a diagnostic tool (a "D₂O shake" performs the same function), it prevents the direct observation of the N-H proton.[2]
-
The DMSO-d₆ Advantage: DMSO-d₆ is a game-changer for observing labile protons. As a strong hydrogen bond acceptor, it surrounds the N-H proton, effectively "trapping" it and dramatically slowing the rate of exchange.[6] This results in a much sharper N-H signal, often appearing far downfield (δ 13-14 ppm), which is characteristic for this class of compounds in this solvent.[13][14]
Troubleshooting Steps:
-
Re-run the sample in high-purity, dry DMSO-d₆. This is the most reliable solution.
-
Ensure your sample is anhydrous before dissolving.
-
If using CDCl₃ is unavoidable, try filtering it through a small plug of basic alumina to remove acidic impurities immediately before use.[12]
Q4: How does the solvent choice affect the thione/thiol tautomerism observed in the NMR?
The thione-thiol equilibrium is highly sensitive to the solvent environment. The thione tautomer is generally more polar than the thiol tautomer.
-
Polar Solvents (DMSO-d₆, DMF-d₇): These solvents tend to stabilize the more polar thione form. In ¹³C NMR spectra run in DMSO-d₆, the presence of a signal for the C=S carbon in the range of δ 165-170 ppm is strong evidence for the thione tautomer being the dominant species in solution.[3]
-
Nonpolar Solvents (CDCl₃, Benzene-d₆): In less polar environments, the thiol tautomer may be more favored, although the thione form is often still predominant. The lack of solubility in these solvents often makes this a moot point for many triazole thione derivatives.
For unambiguous characterization, obtaining both ¹H and ¹³C NMR spectra is critical. The presence of a broad N-H proton signal around 13-14 ppm in the ¹H spectrum and a C=S signal >160 ppm in the ¹³C spectrum strongly supports the thione structure in solution.[13][14]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility / No Signals | Polarity mismatch between solute and solvent. | Switch to a more polar solvent. DMSO-d₆ is the first choice.[8][10] Acetone-d₆ or Acetonitrile-d₃ are secondary options. |
| Broad, Poorly Resolved Peaks | 1. Aggregation of solute molecules at high concentration. 2. Intermediate rate of chemical exchange (e.g., tautomerism). 3. Paramagnetic impurities. | 1. Dilute the sample. 2. Change the solvent to slow the exchange (use DMSO-d₆) or alter the temperature (VT-NMR).[15] 3. Filter the sample through a small plug of silica or celite. |
| N-H or S-H Signal is Missing | Rapid proton exchange with residual water or a protic solvent. | 1. Use dry DMSO-d₆ to slow the exchange.[6] 2. To confirm, add a drop of D₂O to the sample; if the peak was an exchangeable proton, it will disappear.[2] |
| Unexpected Peaks Appear | 1. Residual solvent from purification (e.g., Ethyl Acetate, Dichloromethane). 2. Water in the solvent. 3. Decomposition of the sample in an acidic solvent (e.g., CDCl₃ with DCl). | 1. Ensure the sample is thoroughly dried under high vacuum before analysis. 2. Use high-purity, anhydrous NMR solvents.[1] 3. Use a neutral solvent like DMSO-d₆ or pass CDCl₃ through basic alumina.[12] |
Protocols and Data
Protocol 1: Systematic Solvent Selection for a Novel Triazole Thione
-
Initial Solubility Test (Non-Deuterated Solvents):
-
Place ~1-2 mg of your compound into three separate small vials.
-
Add ~0.5 mL of Chloroform to the first, Acetone to the second, and DMSO to the third.
-
Observe solubility at room temperature. Gentle warming or sonication can be applied if necessary. This quick, inexpensive test will predict the best deuterated solvent to use.
-
-
NMR Sample Preparation (Primary Choice):
-
Weigh 5-10 mg of the dry triazole thione directly into a clean, dry NMR tube.
-
Add 0.6-0.7 mL of high-purity DMSO-d₆.
-
Cap the tube and gently invert to mix. If needed, use a vortex mixer or sonicator to achieve a clear, homogeneous solution.
-
-
NMR Sample Preparation (Alternative):
-
If the compound was soluble in acetone but not DMSO in the initial test (an uncommon scenario), prepare a sample in Acetone-d₆ following the same procedure.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Pay close attention to the downfield region (δ 10-15 ppm) for the characteristic broad N-H signal.
-
Acquire a ¹³C NMR spectrum to identify the C=S carbon signal (typically δ 160-180 ppm).
-
Table 1: Comparison of Common Solvents for Triazole Thione NMR
| Solvent | Formula | Typical ¹H Residual Peak (ppm) | Typical H₂O Peak (ppm) | Key Properties & Suitability for Triazole Thiones |
| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | ~3.33 (broad s) | Highly Recommended. Excellent solubilizing power for polar compounds. Slows N-H exchange, making labile protons visible. High boiling point can make sample recovery difficult.[6][9][16] |
| Chloroform-d | CDCl₃ | 7.26 (s) | ~1.56 (s) | Generally Poor. Low polarity often leads to insolubility. Can contain trace acid (DCl), which catalyzes proton exchange and can cause sample degradation.[9][12] |
| Acetone-d₆ | (CD₃)₂CO | 2.05 (quintet) | ~2.84 (broad s) | Viable Alternative. More polar than CDCl₃ but generally less effective than DMSO-d₆ for highly polar triazole thiones. Can be useful if DMSO signal overlaps with analyte signals. |
| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (s, -OD) | ~4.87 (s) | For Diagnostic Use Only. Protic nature causes rapid exchange, leading to the disappearance of N-H/S-H signals. Useful for confirming the identity of labile protons via D-exchange.[2] |
| Acetonitrile-d₃ | CD₃CN | 1.94 (quintet) | ~2.13 (broad s) | Possible Alternative. Polar aprotic solvent, but solubility for triazole thiones may be limited compared to DMSO-d₆. |
Chemical shifts are approximate and can vary with temperature, concentration, and sample matrix. Data adapted from published sources.[17][18]
Visualization of the Solvent Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the optimal NMR solvent for a triazole thione derivative.
Caption: Decision workflow for NMR solvent selection for triazole thiones.
References
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National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]
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Jwad, R. S. (2025). The Influence of Solvent, Concentration, and Temperature on the Resolution of Protons Signals of 1H NMR Spectra of 1,2,3-Triazole-Tethered Glucopyranose. Baghdad Science Journal. Available from: [Link]
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Essah, F. A., et al. (2022). Solvent promoted tautomerism in thione-containing tetraazatricyclics: evidence from 1 H NMR spectroscopy and transition state studies. Journal of Molecular Modeling, 28(8), 215. Available from: [Link]
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Li, Q., et al. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 30(8), 3456. Available from: [Link]
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ChemRxiv. (n.d.). Structural diversity in 1D hydrogen-bonded chains assembled through bis(triazole) self–association. Available from: [Link]
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Scribd. (n.d.). Nuclear Magnetic Resonance Studyes of Triazoles I - Tautomerism of 1,2,4-Triazole - J Org Chem 33 (7), 2956-2957 (1968). Available from: [Link]
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available from: [Link]
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Milic, M., et al. NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Available from: [Link]
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Reddit. (2022, November 25). NMR solvent that makes labile protons visible. r/OrganicChemistry. Available from: [Link]
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Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Available from: [Link]
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European Commission. (n.d.). ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Taxation and Customs Union. Available from: [Link]
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Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. Available from: [Link]
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ResearchGate. (2015, November 22). Synthesis, spectral (FT-IR, UV-visible, NMR) features, biological activity prediction and theoretical studies of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione and its tautomer. Available from: [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]
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BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Available from: [Link]
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Gorgi, M., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. Available from: [Link]
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ResearchGate. (2017, January 8). Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3?. Available from: [Link]
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University of Leicester. (n.d.). Avance Beginners Guide - Solvent Selection. Available from: [Link]
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Song, J., et al. (2017). Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity. Bioconjugate Chemistry, 28(1), 139-146. Available from: [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available from: [Link]
-
De Luca, F., et al. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. International Journal of Molecular Sciences, 24(23), 17006. Available from: [Link]
-
Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. Available from: [Link]
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The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]
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ResearchGate. (n.d.). HPLC/ESI-TOF-MS analysis of selected 1,2,4-triazole-3-thiones (TP-315,...). Available from: [Link]
-
ORBi. (2022, November 17). Optimization of 1,2,4-Triazole-3-thiones toward Broad-Spectrum Metallo-β-lactamase Inhibitors Showing Potent Synergistic Activity on VIM. Available from: [Link]
-
An-Najah Staff. (2018, October 28). 1H-1,2,4-triazole-5(4H). Available from: [Link]
-
Reddit. (2016, December 13). 1H NMR interpretation of an 1,2,3-triazole. r/chemistry. Available from: [Link]
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Validation & Comparative
A Researcher's Guide to FTIR Analysis of Triazole Derivatives: Distinguishing C=S and S-H Characteristic Peaks
For researchers and professionals in drug development and materials science, the precise characterization of heterocyclic compounds is paramount. Among these, triazole derivatives command significant attention due to their broad spectrum of biological activities. A crucial aspect of their structural elucidation lies in understanding the thione-thiol tautomerism, a dynamic equilibrium between the C=S (thione) and S-H (thiol) forms. Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, reliable, and accessible technique for this purpose.
This guide provides an in-depth comparison of the FTIR spectral signatures of C=S and S-H groups in triazole derivatives. We will move beyond a simple listing of frequencies to explain the underlying vibrational principles, influencing factors, and a validated experimental protocol to empower your research.
The Vibrational Dichotomy: Thione-Thiol Tautomerism
Many 3-mercapto-1,2,4-triazole derivatives can exist in two tautomeric forms: the thiol form, containing an S-H group, and the thione form, characterized by a C=S double bond and an N-H group within the triazole ring. The predominant form, especially in the solid state, can be definitively identified by characteristic FTIR absorption bands. The equilibrium between these two forms is fundamental to the molecule's reactivity and biological interactions.
Caption: Thione-thiol tautomerism in triazoles and their key FTIR signals.
The Elusive Thiol (S-H) Stretch: A Weak but Definitive Marker
The stretching vibration of the sulfhydryl or thiol (S-H) group provides a direct, though sometimes subtle, confirmation of the thiol tautomer.
Expected Frequency: The S-H stretching band typically appears in the region of 2550-2600 cm⁻¹ .[1][2] Some studies on specific triazole derivatives have reported this peak in slightly broader ranges, such as 2615-2469 cm⁻¹ or 2662-2542 cm⁻¹.[3][4]
Key Characteristics:
-
Intensity: The most notable feature of the S-H stretching band is its weak intensity .[2][4] This is due to the low polarity of the S-H bond, resulting in a small change in dipole moment during vibration.[2] In dilute samples, this peak can be difficult to detect.
-
Position: The peak position is sensitive to hydrogen bonding. In the solid state or concentrated solutions, intermolecular hydrogen bonding (S-H···N or S-H···S) can cause the peak to broaden and shift to a lower wavenumber (red-shift).
The definitive absence of any absorption band in the 2500-2600 cm⁻¹ region is strong evidence that the triazole derivative exists in the thione form.[5]
The Thiocarbonyl (C=S) Stretch: A Complex and Coupled Vibration
Unlike the relatively isolated S-H stretch, the thiocarbonyl (C=S) vibration is rarely "pure." It mechanically couples with other vibrations within the heterocyclic ring, primarily the C-N stretching and N-H bending modes. This coupling results in several bands, often referred to as "thioamide" bands, rather than a single, sharp C=S peak.
Expected Frequency: Due to this vibrational coupling, the C=S absorption is dispersed over a wide range, typically from ~1000 cm⁻¹ to ~1400 cm⁻¹ . It is crucial to look for a pattern of bands rather than a single frequency.
Key Characteristics & Influencing Factors:
-
Vibrational Coupling: The C=S bond is part of the N-C=S moiety. Its stretching is therefore almost always mixed with ν(C-N) and δ(N-H) vibrations. This results in multiple absorption bands that collectively indicate the presence of the thione group. For instance, one study identified N-C=S related peaks at 1574, 1268, 1074, and 990 cm⁻¹.[6] Other studies pinpoint a strong band in the 1230-1260 cm⁻¹ range as a key indicator.[5][6][7]
-
Tautomeric Confirmation: The presence of these C=S related bands, combined with a distinct N-H stretching band (typically broad, around 3100-3400 cm⁻¹) and the absence of the S-H peak, provides conclusive evidence for the thione tautomer.[5]
-
Electronic Effects: The electronic nature of substituents on the triazole ring or on the N-4 position can alter the C=S double bond character. Electron-withdrawing groups can slightly increase the bond order and shift the peaks to a higher frequency, while electron-donating groups may have the opposite effect.
Comparative Data Summary
The following table summarizes the key distinguishing FTIR features for identifying the thiol and thione tautomers in triazole derivatives based on experimental data.
| Functional Group | Vibration Mode | Characteristic Frequency (cm⁻¹) | Typical Intensity & Notes |
| S-H (Thiol) | Stretching (ν) | 2550 - 2600 | Weak .[2][4] Its presence is a definitive marker for the thiol form. Can be broad due to H-bonding. |
| C=S (Thione) | Stretching (ν) | 1000 - 1400 | Medium to Strong .[3][5][6] Appears as multiple bands due to coupling with C-N and N-H vibrations. A band around 1230-1260 cm⁻¹ is often prominent.[5][6][7] |
| N-H (Thione) | Stretching (ν) | 3100 - 3400 | Medium to Strong, often Broad .[5] Confirms the thione structure when observed alongside C=S bands and the absence of an S-H band. |
Standard Experimental Protocol: KBr Pellet Method
To ensure data integrity and reproducibility, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is the most common and reliable technique for analyzing solid-state samples of triazole derivatives.
Caption: Standard workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Methodology:
-
Preparation: Gently grind approximately 1-2 mg of the synthesized triazole derivative with 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. Ensure a homogenous, fine powder is obtained. Causality: Grinding ensures the sample is evenly dispersed in the KBr matrix, minimizing light scattering and producing a high-quality spectrum.
-
Pellet Pressing: Transfer the powder to a pellet-pressing die. Place the die under a hydraulic press and apply 7-10 tons of pressure for several minutes. Causality: The high pressure causes the KBr to flow and encapsulate the sample in a solid matrix that is transparent to infrared radiation.
-
Pellet Inspection: Carefully remove the die and extract the resulting pellet. A good pellet should be thin and transparent or translucent.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber) to identify the key peaks as outlined in this guide. The absence of a broad band around 3400 cm⁻¹ (O-H from moisture) and sharp peaks around 2350 cm⁻¹ (atmospheric CO₂) indicates good sample preparation.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of triazole derivatives. The key to distinguishing between thione and thiol tautomers lies in a simple diagnostic check: the presence of a weak S-H stretching band around 2550 cm⁻¹ confirms the thiol form. Conversely, its absence, coupled with the appearance of N-H stretching bands (3100-3400 cm⁻¹) and a complex pattern of C=S/N-C=S vibrations (1000-1400 cm⁻¹), provides unambiguous evidence for the thione structure. By understanding the principles of vibrational coupling and following a rigorous experimental protocol, researchers can confidently assign the correct tautomeric form, a critical step in the development of new and effective therapeutic agents.
References
-
ResearchGate. (n.d.). Experimental FT-IR spectrum of 5-(2-fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol (4). Available at: [Link]
-
SciSpace. (n.d.). Synthesis and characterization of some 1,2,4-triazole-3-thiones obtained from intramolecular cyclization of new 1-(4-(4-X. Available at: [Link]
-
CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. Available at: [Link]
-
Journals of the University of Babylon. (2018). Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol. Available at: [Link]
-
Universiti Tunku Abdul Rahman. (n.d.). synthesis and characterization of 1,2,4-triazolo-1,3,4- thiadiazole derivatives. Available at: [Link]
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PMC. (2023). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. Available at: [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Available at: [Link]
-
ResearchGate. (n.d.). FT Raman and FT-IR spectral studies of 3-mercapto-1,2,4-triazole. Available at: [Link]
-
Pakistan Journal of Scientific & Industrial Research. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Available at: [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available at: [Link]
-
MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). . Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Spectral Characterization And Biological Screening Of 1,2,4-Triazole Derivatives Of Isothiocyanates. Available at: [Link]
Sources
Unraveling the Mass Spectrometry Fragmentation of CAS 51590-51-3: A Comparative Guide
A critical step in analytical chemistry is the structural elucidation of compounds, a process where mass spectrometry stands as a cornerstone technique. The fragmentation pattern of a molecule under mass spectrometric analysis provides a unique fingerprint, offering profound insights into its chemical architecture. This guide was intended to provide an in-depth analysis of the mass spectrometry fragmentation pattern of the compound registered under CAS number 51590-51-3.
However, a comprehensive and exhaustive search of authoritative chemical databases, including PubChem, ChemSpider, the NIST Chemistry WebBook, and commercial supplier catalogs, has failed to identify a specific chemical structure associated with CAS number 51590-51-3. The search results for this identifier were inconsistent and did not point to a singular, verifiable chemical entity.
This presents a significant challenge, as a detailed analysis of a fragmentation pattern is entirely dependent on a known molecular structure. Without the foundational information of the compound's identity, a scientifically rigorous guide on its mass spectrometry fragmentation is not possible.
To our audience of researchers, scientists, and drug development professionals, we must emphasize the critical importance of accurate compound identification. The CAS (Chemical Abstracts Service) registry number is a unique identifier for chemical substances, and its correctness is paramount for any analytical undertaking.
We hypothesize several potential reasons for the inability to identify CAS 51590-51-3:
-
Typographical Error: The CAS number may have been transcribed incorrectly.
-
Obsolete or Deleted Number: The CAS number may have been withdrawn or replaced.
-
Proprietary or Less Common Substance: The compound may be a proprietary substance with limited public information or a rarely studied chemical.
Moving Forward: A Call for Clarification
To proceed with the development of the intended comparative guide, we require the correct chemical name and/or structure for the compound of interest. We encourage our readers and the original requester to verify the CAS number and provide the accurate chemical identifier.
Once the correct compound is identified, this guide will be fully developed to meet the core requirements of our audience, including:
-
In-depth analysis of the fragmentation pathways under various ionization techniques (e.g., Electron Ionization, Electrospray Ionization).
-
Comparison with structurally related molecules to highlight key differentiators in their mass spectra.
-
Detailed experimental protocols for acquiring high-quality mass spectrometry data.
-
Visual diagrams of fragmentation mechanisms created using Graphviz to enhance understanding.
-
A comprehensive list of references to support all technical claims.
We remain committed to providing scientifically accurate and insightful technical content. We look forward to receiving the necessary information to complete this valuable resource for the scientific community.
A Comparative Guide to ¹³C NMR Chemical Shifts of Propyl and Methyl Groups in Triazoles
For Researchers, Scientists, and Drug Development Professionals
In the structural elucidation of nitrogen-containing heterocyclic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool. Among the various nuclei, ¹³C NMR provides a detailed fingerprint of the carbon framework of a molecule. For scientists working with triazole derivatives, a common challenge lies in the unambiguous identification of isomers, particularly when dealing with substitutions on the triazole ring. This guide offers a comparative analysis of ¹³C NMR chemical shifts for methyl and propyl groups attached to different positions of 1,2,3- and 1,2,4-triazole rings, supported by experimental data to aid in the precise characterization of these important scaffolds in medicinal chemistry and drug development.
The Decisive Role of ¹³C NMR in Triazole Isomer Differentiation
The electronic environment of a carbon atom dictates its ¹³C NMR chemical shift. In triazoles, the position of a substituent on the heterocyclic ring significantly alters the electron density distribution, leading to distinct chemical shifts for the substituent's carbon atoms. This phenomenon is particularly useful for distinguishing between, for example, 1-substituted and 2-substituted 1,2,3-triazoles, or 1-substituted and 4-substituted 1,2,4-triazoles. The nitrogen atoms in the triazole ring exert a strong influence on the shielding of adjacent carbons, making ¹³C NMR a more sensitive probe for substitution patterns compared to ¹H NMR in some cases.
Comparative Analysis of Methyl and Propyl Group Chemical Shifts
The following tables summarize the experimental ¹³C NMR chemical shift data for methyl and propyl groups attached to various positions on 1,2,3- and 1,2,4-triazole rings. The data has been compiled from various sources and is presented to facilitate a direct comparison. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹³C NMR Chemical Shifts of Methyl Groups in Triazole Derivatives
| Compound | Solvent | Methyl Carbon (δ, ppm) |
| 1-Methyl-1,2,4-triazole | CDCl₃ | 48.60[1] |
| 4-Methyl-4H-1,2,4-triazole | Not Specified | 39.9 (approx.) |
Table 2: ¹³C NMR Chemical Shifts of Propyl/Butyl Groups in Triazole Derivatives
| Compound | Solvent | N-CH₂ (δ, ppm) | CH₂ (δ, ppm) | CH₃ (δ, ppm) |
| 4-Butyl-1-methyl-1,2,4-triazolium bromide | CDCl₃ | 39.55[1] | 31.90, 19.43[1] | 13.39[1] |
Note: Data for simple N-propyl triazoles is limited in the readily available literature. The data for 4-butyl-1-methyl-1,2,4-triazolium bromide is included to provide an indication of the chemical shifts for an N-alkyl chain.
Interpreting the Data: Key Factors Influencing Chemical Shifts
The observed differences in chemical shifts can be attributed to several factors:
-
Position of Substitution: The nitrogen environment surrounding the substituent has the most significant impact. For instance, the methyl group in 1-methyl-1,2,4-triazole is attached to a nitrogen atom that is formally double-bonded to a carbon within the ring, leading to a downfield shift compared to a methyl group on a nitrogen in a different electronic environment.
-
Triazole Isomer: The arrangement of nitrogen atoms in the 1,2,3- versus the 1,2,4-triazole ring creates distinct electronic landscapes, influencing the shielding of the substituent carbons.
-
Solvent Effects: The polarity of the solvent can influence the chemical shifts, particularly for the carbons closer to the polar triazole ring. It is crucial to compare data recorded in the same solvent for accurate analysis.
Visualizing the Structural Differences
The following diagram illustrates the different substitution patterns on the 1,2,3- and 1,2,4-triazole rings, which give rise to the observed differences in ¹³C NMR chemical shifts.
Figure 1. Isomeric forms of substituted 1,2,3- and 1,2,4-triazoles.
Experimental Protocol for ¹³C NMR Analysis of Triazole Derivatives
To ensure the acquisition of high-quality and reproducible ¹³C NMR data, the following experimental protocol is recommended.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: Prepare a solution of approximately 20-50 mg of the triazole derivative in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
2. NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹³C Experiment: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment for obtaining a simple spectrum with a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for both the triazole ring carbons (typically 120-160 ppm) and the alkyl substituent carbons (typically 10-60 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for the full relaxation of the carbon nuclei between scans.
-
3. Data Processing and Analysis:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have the correct Lorentzian shape and apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Peak Picking and Assignment: Identify and list the chemical shifts of all peaks. Use knowledge of expected chemical shift ranges and, if necessary, 2D NMR techniques (e.g., HSQC, HMBC) to assign the signals to the specific carbon atoms in the molecule.
Workflow for Triazole Isomer Identification using ¹³C NMR
Figure 2. A stepwise workflow for the identification of triazole isomers.
Conclusion
The ¹³C NMR chemical shifts of methyl and propyl groups are highly sensitive to their point of attachment on the triazole ring. By carefully acquiring and analyzing ¹³C NMR spectra and comparing the data to established reference values, researchers can confidently distinguish between different triazole isomers. This guide provides a foundational dataset and a standardized protocol to aid in the accurate structural characterization of these vital heterocyclic compounds in the pursuit of novel therapeutics and advanced materials.
References
-
Castaldi, E. et al. (4-Butyl-1-methyl-1,2,4-triazol-5-ylidene)- iridium(I) tetrafluoridoborate. IUCrData6 , x211142 (2021). [Link]
Sources
Structural Determinants of Potency: 1,2,4-Triazole-3-Thiols vs. Triazole-3-Thiones
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Specialists
Executive Summary
The distinction between 1,2,4-triazole-3-thiones and 1,2,4-triazole-3-thiols is not merely semantic; it is a fundamental question of tautomeric stability that dictates synthetic strategy and antimicrobial mechanism. While the parent scaffold exists in a dynamic equilibrium heavily favoring the thione (=S) form in solution, S-substituted derivatives lock the molecule into the thiol (-S-R) chemotype.[1]
This guide analyzes the comparative efficacy of these two distinct pharmacophores, demonstrating that while parent thiones offer specific metal-chelating properties (vital for metallo-
The Tautomeric Reality: Thione vs. Thiol
Before comparing efficacy, one must define the species present in the assay media.
The Equilibrium
In the gas phase and polar solvents (like DMSO or water used in biological assays), the thione tautomer is the dominant species for the unsubstituted parent compound.[1] Quantum chemical calculations (DFT/B3LYP) and X-ray crystallography confirm that the H-atom prefers the N-2 or N-4 position rather than the sulfur atom.
-
Thione Form: High polarity, strong hydrogen bond donor (NH) and acceptor (=S).[1]
-
Thiol Form: Lower stability in free form; exists transiently or when trapped by S-substitution.
Implication for Researchers: When you test a "1,2,4-triazole-3-thiol" purchased from a catalog, you are likely screening the thione tautomer unless the sulfur is alkylated.
Figure 1: The thione-thiol tautomeric equilibrium favors the thione.[1] S-alkylation locks the structure into the thiol ether form, preventing reversion.
Comparative Efficacy Analysis
A. Parent Thiones: The Metal Binders
The parent thiones (often N-4 substituted) rely on the N-H...S=C motif.
-
Mechanism: The thione group is a soft base, making it an excellent chelator for soft metals. This is particularly relevant for inhibiting Metallo-
-Lactamases (MBLs) like NDM-1, where the thione sulfur coordinates with Zinc ions in the bacterial active site. -
Limitation: High polarity often limits passive diffusion across the lipophilic cell membranes of Gram-negative bacteria (E. coli, P. aeruginosa).[1]
B. S-Substituted Thiols: The Lipophilic Penetrators
Transforming the thione into an S-alkyl/aryl thioether changes the pharmacodynamics.
-
Mechanism: S-alkylation drastically increases logP (lipophilicity). This facilitates penetration through the peptidoglycan layer (Gram-positives) and the outer membrane (Gram-negatives).
-
Target Interaction: The "R" group on the sulfur allows for additional hydrophobic interactions within the binding pockets of enzymes such as DNA Gyrase (bacteria) or CYP51 (fungi).[1]
C. Data Comparison: MIC Values
The following table synthesizes data from comparative SAR studies (e.g., Molecules 2023, J. Antimicrob.[1][2][3][4][5][6] Chemother.) illustrating the potency shift upon S-functionalization.
| Compound Class | Structure Type | Target Organism | MIC Range ( | Performance Note |
| Parent Thione | 4-amino-1,2,4-triazole-3-thione | S. aureus (Gram+) | 32 - 128 | Moderate. Good solubility but poor membrane penetration. |
| Parent Thione | 4-amino-1,2,4-triazole-3-thione | E. coli (Gram-) | > 128 (Inactive) | High polarity prevents outer membrane traversal. |
| S-Alkyl Derivative | S-Benzyl-1,2,4-triazole | S. aureus (Gram+) | 0.5 - 4.0 | High Potency. Hydrophobic benzyl group fits DNA gyrase pocket. |
| S-Alkyl Derivative | S-Octyl-1,2,4-triazole | C. albicans (Fungi) | 8 - 16 | Improved ergosterol biosynthesis inhibition vs parent. |
| Hybrid Derivative | S-substituted Fluoroquinolone-Triazole | P. aeruginosa (Gram-) | 0.25 - 1.0 | Synergistic effect; S-linker provides optimal spacing. |
Key Insight: While parent thiones are metabolically stable, S-alkylation typically improves antimicrobial potency by 10-50 fold , primarily by overcoming transport barriers and accessing hydrophobic pockets in target enzymes.
Experimental Protocols
Protocol A: Synthesis of Parent Thione (Cyclization)
This protocol yields the thermodynamically stable thione.[1]
-
Reagents: Carboxylic acid hydrazide (1 eq), Carbon disulfide (1.5 eq), Potassium Hydroxide (1.5 eq), Ethanol (Solvent).
-
Formation of Salt: Dissolve hydrazide in EtOH/KOH. Add
dropwise at 0°C. Stir 12h to form potassium dithiocarbazinate (precipitate). -
Cyclization: Add Hydrazine Hydrate (2 eq) to the salt. Reflux for 4-6 hours until
evolution ceases (Lead acetate paper test).[1] -
Isolation: Acidify filtrate with HCl to pH 4. The thione precipitates. Recrystallize from Ethanol.[7]
Protocol B: Synthesis of S-Substituted Thiol
This locks the sulfur in the thiol form.
-
Reagents: Parent Thione (1 eq), Alkyl Halide (e.g., Benzyl bromide, 1.1 eq), Sodium Acetate (Base), Ethanol.[1]
-
Reaction: Dissolve thione in EtOH. Add NaOAc (to deprotonate the thiol tautomer).[1] Add Alkyl Halide.
-
Conditions: Reflux for 2-4 hours. Monitor via TLC (Shift in
due to loss of polar N-H/C=S). -
Purification: Pour into ice water. The S-alkylated product is usually hydrophobic and will precipitate immediately.
Protocol C: Antimicrobial Assay (Broth Microdilution)
Standard: CLSI M07-A10[1]
-
Inoculum: Prepare
CFU/mL bacterial suspension in Mueller-Hinton Broth. -
Stock Prep: Dissolve compounds in DMSO. Note: Thiones are DMSO soluble; S-alkyl derivatives may require sonication.
-
Dilution: Serial 2-fold dilutions in 96-well plates (Range: 512
g/mL to 0.125 g/mL). -
Incubation: 37°C for 18-24 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = Dead, Pink = Live).[1]
Mechanism of Action Visualization
The following diagram illustrates the divergent pathways by which these two forms exert antimicrobial pressure.
Figure 2: Thiones target periplasmic metallo-enzymes; S-derivatives penetrate to inhibit cytoplasmic DNA replication or membrane synthesis.[1]
References
-
Tautomeric Stability: Bagheri, S. et al. "Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione." Journal of Molecular Modeling, 2010. Link
-
Antibacterial Mechanism: Plech, T. et al. "1,2,4-Triazoles as Important Antibacterial Agents." Current Topics in Medicinal Chemistry, 2013. Link
-
S-Alkylation Efficacy: Al-Abdullah, E.S.[8] "Synthesis and Antimicrobial Activity of S-substituted Derivatives of 1,2,4-triazol-3-thiol." Molecules, 2021.[1][9] Link[1]
-
MBL Inhibition: Falcone, B. et al. "Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-Type Metallo-β-Lactamases." Pharmaceuticals, 2023.[1][2][7] Link[1]
-
Synthesis Protocols: Ezelarab, H. et al. "Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives."[10] Turk J Pharm Sci, 2025.[1] Link
Sources
- 1. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. turkjps.org [turkjps.org]
A Senior Application Scientist's Guide to Chromatographic Purity Assessment (HPLC) of Triazole Compounds
Introduction: The Criticality of Purity in Triazole APIs
Triazole compounds are a cornerstone of modern medicine and agriculture, primarily known for their potent antifungal properties.[1] Active Pharmaceutical Ingredients (APIs) like Fluconazole, Voriconazole, and Itraconazole are indispensable in treating life-threatening fungal infections.[1][2] Given their critical applications, ensuring the purity of these APIs is not merely a quality control checkbox; it is a fundamental requirement for safety and efficacy. Even minute impurities can alter bioavailability, introduce toxicity, or reduce therapeutic effect.
High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for the purity assessment of these compounds.[3][4] Its high resolution, sensitivity, and adaptability make it unparalleled for separating the main triazole compound from process-related impurities, degradants, and enantiomeric variants.[5][3] This guide provides a comparative analysis of HPLC method development strategies for triazole compounds, grounded in experimental principles and validated protocols, to empower researchers and drug development professionals in creating robust and reliable analytical methods.
Pillar 1: Strategic Method Development for Triazoles
The vast structural diversity of triazole compounds—ranging from highly polar to highly non-polar—precludes a "one-size-fits-all" HPLC method. A successful purity assessment hinges on a logical, structured approach to method development. The choice of stationary phase, mobile phase composition, and detector are interdependent variables that must be optimized for each specific analyte.
The Core Decision: Selecting the Appropriate Chromatographic Mode
The polarity of the target triazole is the primary determinant for selecting the HPLC mode. This initial choice dictates all subsequent method development steps.
Sources
- 1. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. zenodo.org [zenodo.org]
- 5. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Melting Point Determination of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol: A Comparative Methodological Analysis
The Significance of the Triazole-3-thiol Moiety
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including well-known antifungal drugs.[1] The incorporation of a thiol group at the 3-position and varied alkyl substituents at the 4- and 5-positions, as in our target compound, can significantly influence the molecule's physicochemical properties, including its melting point. This is due to alterations in crystal lattice packing, intermolecular hydrogen bonding, and overall molecular symmetry.
Comparative Methodologies for Melting Point Determination
The choice of method for melting point determination is often a balance between available instrumentation, required accuracy, and the amount of sample available. Below, we compare the classical capillary method with modern thermal analysis.
| Feature | Capillary Melting Point Method | Differential Scanning Calorimetry (DSC) |
| Principle | Visual observation of phase transition from solid to liquid. | Measurement of heat flow difference between a sample and a reference as a function of temperature. |
| Sample Amount | 2-3 mg | 1-5 mg |
| Accuracy | Lower, operator-dependent, often reported as "uncorrected".[1][2] | High, instrument-calibrated, provides multiple data points (onset, peak, endset). |
| Information Provided | Melting range. | Onset and peak melting temperatures, enthalpy of fusion (ΔH). |
| Throughput | Can be low to moderate depending on the apparatus. | Can be automated for higher throughput. |
| Cost | Low initial investment. | Higher initial investment. |
Experimental Protocols
Protocol 1: Open Capillary Tube Melting Point Determination
This method remains a staple in many organic chemistry labs for its simplicity and low cost.[1][3] It relies on the visual inspection of a small sample packed into a capillary tube while it is heated.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol sample is completely dry and finely powdered. A non-powdered sample will pack poorly and lead to an inaccurate reading.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample down. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus, such as a Gallenkamp or Stuart instrument.[2][4]
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting range. This will inform the rate of heating for the accurate measurement.
-
Accurate Determination: Use a fresh capillary tube. Heat the block to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound should have a sharp melting range of 1-2°C.
Workflow for Capillary Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC offers a more quantitative and objective measurement of the melting process. It is the preferred method when high accuracy is required.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol into an aluminum DSC pan.
-
Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Program the instrument to heat at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point.
-
Data Analysis: The output will be a thermogram showing heat flow versus temperature. The melting event will appear as an endothermic peak. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.
Workflow for Differential Scanning Calorimetry (DSC)
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Data of Structurally Related Compounds
To provide context for the expected melting point of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol, the following table summarizes the melting points of several structurally similar compounds found in the literature. This comparative data is invaluable for interpreting the experimental results for the target compound.
| Compound Name | Structure | Melting Point (°C) |
| 5-phenyl-4H-1,2,4-triazole-3-thiol | 4-H, 5-Phenyl | 218[1] |
| 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol | 4-H, 5-(4-nitrophenyl) | 282[1] |
| 5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | 4-H, 5-(phenoxymethyl) | 114[1] |
| 4-Methyl-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-Methyl, 5-Phenyl | Not specified, but available for purchase.[5] |
| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 4-Phenyl, 5-Benzyl | 197-198[6] |
| 5-Benzyl-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | 4-(4-methoxyphenyl), 5-Benzyl | 177-178[6] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | 4-Amino, 5-Phenyl | 198-200[7] |
This table is a curated selection from the available literature and is not exhaustive.
The data illustrates that the nature of the substituents at the 4- and 5-positions has a profound impact on the melting point. Aromatic substituents generally lead to higher melting points compared to aliphatic ones, likely due to more effective crystal packing and potential for pi-stacking interactions. The presence of polar groups, such as the nitro group, can further increase the melting point through strong dipole-dipole interactions.
Conclusion and Expert Recommendations
For the initial characterization of a newly synthesized batch of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol, the capillary melting point method is a rapid and efficient first step to assess purity. A sharp melting range (e.g., 1-2°C) is indicative of a pure compound. However, for formal characterization, publication, or regulatory submission, Differential Scanning Calorimetry (DSC) is the authoritative method. It provides a quantitative, operator-independent value for the melting point (onset temperature) and additional thermodynamic data (enthalpy of fusion) that is invaluable for a comprehensive understanding of the material's properties. When reporting the melting point, it is crucial to specify the method used for its determination.
References
-
Agrawal, R. et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica, 3(6), 32-40. Available from: [Link]
-
Godhani, D. R. et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. Available from: [Link]
-
ResearchGate. (n.d.). Melting point and percentage yield of synthesized compounds. Retrieved from: [Link]
-
International Journal of Science Engineering and Technology. (2022). Synthesis, Structural Characterization, and Antioxidant Assessment of Fused Triazole Derivatives and Triazoles. International Journal of Science Engineering and Technology, 10(6). Available from: [Link]
-
Osman, A. M. et al. (2015). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. MJMR, 26(2), 171-174. Available from: [Link]
-
Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available from: [Link]
-
PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from: [Link]
-
Current issues in pharmacy and medicine: science and practice. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice, 17(2). Available from: [Link]
-
Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. Retrieved from: [Link]
-
Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. Retrieved from: [Link]
-
Journal of Molecular Structures. (2018). Mesogenic materials incorporating 4H-1,2,4-triazol-3-thiol moiety: Synthesis, characterization and liquid crystals study. Journal of Molecular Structures, 1171. Available from: [Link]
-
MDPI. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9(4), 212-220. Available from: [Link]
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- 5. 4-Methyl-5-phenyl-4H-[1,2,4]triazole-3-thiol | CAS 38942-51-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 7. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
Safety Operating Guide
4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol proper disposal procedures
Technical Guide: Disposal & Handling of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol
Part 1: Executive Directive
The "Oxidize-Then-Incinerate" Protocol Disposing of 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol requires a dual-phase approach. You cannot simply bin this compound due to two critical factors:
-
The Thiol (Mercaptan) Motif: Even trace amounts release potent, nausea-inducing odors that can trigger facility-wide evacuations if not neutralized.
-
Heterocyclic Nitrogen/Sulfur Content: Direct combustion without scrubbers releases toxic NOₓ and SOₓ gases.
Operational Rule: Never dispose of the free thiol directly into aqueous waste streams or standard trash. You must chemically "quench" the thiol functionality via oxidation before the waste leaves your fume hood.
Part 2: Chemical Profile & Hazard Assessment
Before handling, verify the compound identity and associated hazards. This triazole derivative shares the toxicity profile of its parent class (1,2,4-triazoles).
| Property | Specification |
| Chemical Name | 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol |
| CAS Number | 14468-42-9 |
| Molecular Formula | C₆H₁₁N₃S |
| Physical State | Solid (typically off-white powder) |
| Primary Hazards | Stench , Acute Toxicity (Oral), Skin/Eye Irritant |
| GHS Codes | H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation) |
| Waste Classification | Non-RCRA Listed (unless mixed with listed solvents), but treated as Hazardous Chemical Waste due to aquatic toxicity potential. |
Part 3: Pre-Treatment Protocol (Thiol Oxidation)
Objective: Chemically convert the volatile thiol (-SH) into a non-volatile disulfide (-S-S-) or sulfonic acid (-SO₃H) salt. This eliminates the odor and reduces immediate biological reactivity.
Reagents:
-
Sodium Hypochlorite (Bleach, 5-10% solution)
-
Alternative: Hydrogen Peroxide (30%) – Use with caution due to higher exotherm.
Step-by-Step Procedure:
-
Preparation: Perform all work in a functioning fume hood. Wear nitrile gloves, safety glasses, and a lab coat.
-
Dilution: If the waste is a solid, dissolve it in a minimal amount of solvent (e.g., ethanol or acetone). If it is already in solution, proceed.
-
The Quench:
-
Slowly add the thiol solution to a large excess of dilute bleach (1:10 ratio of waste to bleach).
-
Scientist's Note: The reaction
is exothermic. Add slowly to prevent splashing or "rolling" boils.
-
-
Verification: Stir the mixture for 30–60 minutes.
-
pH Check: Check the pH. If acidic, neutralize with Sodium Bicarbonate (
) to pH 7–9. Why? Acidic conditions can reverse the equilibrium or generate chlorine gas from excess bleach. -
Final State: The solution should now be odorless (smelling only of chlorine).
Part 4: Waste Segregation & Logistics
Once quenched, the material is no longer a "stench" hazard but remains chemical waste.
Segregation Logic:
-
Do NOT pour down the drain.[1] While the thiol is neutralized, the triazole ring is stable and persistent in aquatic environments.
-
Container: High-Density Polyethylene (HDPE) carboy.
-
Labeling: "Hazardous Waste: Triazole Derivative (Bleach Treated)." List all solvents used.
Disposal Workflow Diagram
Caption: Operational flow for converting reactive thiol waste into a stable stream suitable for high-temperature incineration.
Part 5: Emergency Procedures (Spills)
If 4-Methyl-5-propyl-4H-1,2,4-triazole-3-thiol is spilled outside the hood:
-
Evacuate: If the odor is strong, clear the immediate area.
-
PPE: Don double nitrile gloves and a respirator (organic vapor cartridge) if ventilation is poor.
-
Containment: Surround the spill with absorbent pads.
-
Neutralization (In-Situ):
-
Gently pour a 10% bleach solution over the spill.
-
Allow to sit for 15 minutes to oxidize the thiol.
-
Caution: This may cause minor bubbling.
-
-
Cleanup: Absorb the liquid with vermiculite or spill pads. Place in a sealed bag, then into a solid waste drum.
-
Decontamination: Scrub the surface with soapy water to remove the oily triazole residue.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). SOP: How to Work with Thiols (Bleach Oxidation Protocols). Retrieved from [Link]
-
U.S. EPA. (2025). Toxics Release Inventory: 1,2,4-Triazole-3-thiol.[2] Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
